4-Iodo-3-methoxyisothiazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodo-3-methoxy-1,2-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4INOS/c1-7-4-3(5)2-8-6-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPCFAHEVUXSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4INOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: 4-Iodo-3-methoxyisothiazole (CAS No. 60666-89-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Iodo-3-methoxyisothiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and potential biological significance, offering a valuable resource for researchers in the field.
Chemical Identity and Properties
CAS Number: 60666-89-9
Molecular Formula: C₄H₄INOS
Molecular Weight: 241.05 g/mol
IUPAC Name: this compound
Table 1: Physicochemical Data
| Property | Value/Information | Source |
| CAS Number | 60666-89-9 | Chemical Abstracts Service |
| Molecular Formula | C₄H₄INOS | N/A |
| Molecular Weight | 241.05 g/mol | N/A |
| Physical State | Not reported | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Not reported | N/A |
| Spectral Data (¹H NMR, ¹³C NMR, IR) | Not publicly available | N/A |
Synthesis and Experimental Protocols
A detailed experimental protocol for the direct synthesis of this compound is not explicitly described in publicly accessible literature. However, a plausible synthetic route can be extrapolated from established methods for the synthesis of related isothiazole and other heterocyclic derivatives. A general synthetic workflow is proposed below, based on the iodination of a 3-methoxyisothiazole precursor.
Proposed Synthetic Workflow
The synthesis of this compound would likely involve the direct iodination of a 3-methoxyisothiazole starting material. This approach is analogous to the iodination of other activated heterocyclic systems.
Caption: Proposed synthetic route to this compound.
Exemplary Experimental Protocol (Adapted from a related synthesis)
The following protocol is adapted from the synthesis of a structurally similar compound, 4-iodo-3-methylisoxazole-5-formaldehyde, and can serve as a starting point for the development of a specific procedure for this compound.
Materials:
-
3-Methoxyisothiazole (starting material)
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-methoxyisothiazole (1.0 equivalent) in anhydrous acetonitrile.
-
To this solution, add N-Iodosuccinimide (1.1 to 1.5 equivalents) portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) to facilitate the reaction. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Note: This is a generalized protocol and the optimal reaction conditions (e.g., temperature, reaction time, and stoichiometry of reagents) would need to be determined empirically.
Biological Activity and Potential Applications
While no specific biological activity has been reported for this compound itself, the isothiazole scaffold is a well-established pharmacophore present in a variety of biologically active molecules. Isothiazole derivatives have demonstrated a broad range of pharmacological activities, suggesting potential avenues of investigation for this compound.
Table 2: Reported Biological Activities of Isothiazole Derivatives
| Biological Activity | Description |
| Antimicrobial | Isothiazole-containing compounds have shown efficacy against various bacteria and fungi. |
| Antiviral | Certain isothiazole derivatives have been investigated for their antiviral properties. |
| Anticancer | The isothiazole nucleus is a feature in some compounds with antiproliferative activity against cancer cell lines. |
| Anti-inflammatory | Some isothiazole derivatives have exhibited anti-inflammatory effects in preclinical models. |
| Enzyme Inhibition | The isothiazole ring can act as a bioisostere for other functional groups, leading to the design of potent enzyme inhibitors. |
Given the diverse biological roles of isothiazoles, this compound represents a valuable scaffold for further chemical modification and biological evaluation in drug discovery programs. The presence of the iodo group at the 4-position provides a handle for further functionalization via cross-coupling reactions, allowing for the generation of a library of novel derivatives for screening.
Potential Signaling Pathway Involvement
The mechanism of action of isothiazole derivatives is varied and depends on the overall molecular structure. Without specific biological data for this compound, any discussion of its involvement in signaling pathways remains speculative. However, based on the activities of related compounds, potential areas of investigation could include pathways involved in microbial growth, viral replication, or cell proliferation.
Caption: General scheme for investigating biological activity.
Conclusion
This compound is a heterocyclic compound with potential for further investigation in the fields of medicinal chemistry and drug development. While specific experimental data for this compound is limited, this guide provides a consolidated overview of its identity, a proposed synthetic strategy, and the potential biological relevance of the isothiazole scaffold. Researchers are encouraged to use this information as a foundation for further exploration of this and related molecules. The development of a robust synthetic protocol and the subsequent biological evaluation of this compound and its derivatives could lead to the discovery of novel therapeutic agents.
An In-depth Technical Guide to 4-Iodo-3-methoxyisothiazole: Properties, Synthesis, and Experimental Protocols
Disclaimer: Publicly available scientific literature and chemical databases contain limited to no specific information on the chemical properties, synthesis, or biological activity of 4-Iodo-3-methoxyisothiazole. This guide is therefore constructed based on the fundamental principles of isothiazole chemistry, the known effects of iodo and methoxy substituents on aromatic systems, and established synthetic methodologies for related isothiazole derivatives. The data presented herein are predicted and should be considered hypothetical until experimentally verified.
Introduction to Isothiazoles
Isothiazoles are five-membered heterocyclic aromatic compounds containing a nitrogen and a sulfur atom in adjacent positions.[1] The isothiazole ring is a stable aromatic system and a key structural motif in a variety of biologically active compounds, including pharmaceuticals and agrochemicals.[2][3][4] Their derivatives have shown a broad range of activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][5] The reactivity and properties of the isothiazole ring are significantly influenced by the nature and position of its substituents.
Predicted Chemical Properties of this compound
The chemical properties of this compound are predicted based on its structure, which features an electron-donating methoxy group at the C3 position and an iodine atom at the C4 position. The methoxy group is expected to increase the electron density of the ring, while the bulky iodine atom will exert steric effects and provide a site for cross-coupling reactions.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C4H4INOS |
| Molecular Weight | 241.05 g/mol |
| Appearance | Colorless to pale yellow solid or oil |
| Melting Point | Not available (likely a low-melting solid) |
| Boiling Point | Not available (expected to be >200 °C at atmospheric pressure) |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., DMSO, DMF, dichloromethane, ethyl acetate) |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts / Signals |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.5-8.0 (s, 1H, H5), 4.0-4.2 (s, 3H, OCH₃) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 160-165 (C3), 150-155 (C5), 90-95 (C4), 55-60 (OCH₃) |
| Mass Spectrometry (EI) | m/z 241 (M⁺), 226 (M⁺ - CH₃), 114 (M⁺ - I) |
Proposed Synthetic Pathway and Experimental Protocols
There are several general methods for the synthesis of substituted isothiazoles that could be adapted for the preparation of this compound.[3][6][7] A plausible retro-synthetic approach is outlined below, starting from a readily available precursor.
Logical Synthesis Relationship
Caption: Retrosynthetic analysis of this compound.
3.1. Step 1: Synthesis of 3-Methoxyisothiazole (Hypothetical Protocol)
This protocol is a hypothetical adaptation of known methods for isothiazole synthesis.
-
Materials: Propargyl alcohol, N-chlorosuccinimide (NCS), sodium methoxide, ammonia, sulfur powder, and appropriate solvents (e.g., methanol, DMF).
-
Procedure:
-
To a solution of propargyl alcohol in methanol, slowly add NCS at 0°C to yield 3-chloro-2-propen-1-ol.
-
React the chlorinated intermediate with sodium methoxide to form 3-methoxy-2-propen-1-ol.
-
The subsequent reaction with ammonia and sulfur powder in a suitable solvent like DMF under heating would lead to the cyclization to form 3-methoxyisothiazole. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, quenched with water, and extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
3.2. Step 2: Iodination of 3-Methoxyisothiazole (Hypothetical Protocol)
The C4 position of the isothiazole ring can be iodinated using an electrophilic iodinating agent.
-
Materials: 3-Methoxyisothiazole, N-iodosuccinimide (NIS), and a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Procedure:
-
Dissolve 3-methoxyisothiazole in the chosen solvent in a round-bottom flask protected from light.
-
Add N-iodosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The resulting crude this compound can be purified by column chromatography or recrystallization.
-
Experimental Workflow
Caption: Generalized workflow for the synthesis and purification of this compound.
Potential Reactivity and Applications
The 4-iodo substituent on the isothiazole ring is a versatile synthetic handle. It can readily participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of functional groups at the C4 position, enabling the synthesis of a library of novel isothiazole derivatives for screening in drug discovery programs. The methoxy group at the C3 position can potentially be demethylated to a hydroxyl group, providing another point for functionalization.
Given the known biological activities of isothiazole derivatives, this compound could serve as a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications.
Safety Considerations
As with any chemical research, proper safety precautions should be taken when handling this compound and its precursors. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The toxicity profile of this specific compound is unknown; therefore, it should be handled with care.
References
- 1. Isothiazole - Wikipedia [en.wikipedia.org]
- 2. KOH-Mediated Synthesis of Substituted Isothiazoles via Two-Component Annulation with Dithioate and Aryl Acetonitrile [organic-chemistry.org]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 5. Synthesis of new 4 and 5 disubstituted isothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Molecular Structure of 4-Iodo-3-methoxyisothiazole
This technical whitepaper provides a comprehensive overview of the predicted molecular structure, potential synthetic pathways, and spectroscopic characteristics of 4-Iodo-3-methoxyisothiazole. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who have an interest in novel heterocyclic compounds.
Molecular Structure and Properties
This compound is a substituted five-membered aromatic heterocycle containing a nitrogen-sulfur bond. The isothiazole ring is known for its stability and its presence in various biologically active compounds.[1] The substituents, an iodine atom at position 4 and a methoxy group at position 3, are expected to significantly influence the molecule's electronic properties, reactivity, and potential biological activity.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₄H₄INOS |
| Molecular Weight | 241.05 g/mol |
| SMILES | COC1=C(I)SN=C1 |
| InChI Key | (Not available) |
| CAS Number | (Not available) |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Methanol) |
Hypothetical Synthesis
A plausible synthetic route to this compound could involve a multi-step process starting from a readily available precursor. The general strategy would be to first construct the substituted isothiazole ring and then introduce the iodo and methoxy groups.
Proposed Synthetic Pathway
A potential synthesis could start from a β-ketoester, which can be converted to an enamine. Cyclization with a sulfur source and subsequent oxidation can form the isothiazole core. Methoxylation and iodination would then follow.
dot
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols (Hypothetical)
Step 1: Synthesis of 3-Hydroxyisothiazole Derivative
-
To a solution of the appropriate β-ketoester in an inert solvent (e.g., toluene), add a source of ammonia (e.g., ammonium acetate) and heat to reflux with a Dean-Stark trap to remove water, yielding the enamine intermediate.
-
After cooling, the enamine is reacted with a sulfur source like sulfur monochloride or thionyl chloride in the presence of a base (e.g., pyridine) to facilitate the cyclization to the 3-hydroxyisothiazole derivative.
Step 2: Methoxylation of the 3-Hydroxyisothiazole Derivative
-
The 3-hydroxyisothiazole derivative is dissolved in a suitable solvent (e.g., acetone or acetonitrile).
-
A base such as potassium carbonate is added, followed by a methylating agent like methyl iodide or dimethyl sulfate.
-
The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC).
-
Work-up involves filtration, evaporation of the solvent, and purification by column chromatography to yield 3-methoxyisothiazole.
Step 3: Iodination of 3-Methoxyisothiazole
-
3-Methoxyisothiazole is dissolved in a solvent such as acetonitrile or dichloromethane.
-
An electrophilic iodinating agent, for instance, N-Iodosuccinimide (NIS), is added portion-wise.[2]
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to afford this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on known values for similar structures.[3][4][5]
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 | s | 1H | H-5 |
| ~4.0 | s | 3H | -OCH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C-3 |
| ~155 | C-5 |
| ~70 | C-4 |
| ~60 | -OCH₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | C-H stretch (aromatic) |
| ~2950, 2850 | C-H stretch (aliphatic, -OCH₃) |
| ~1550-1600 | C=N stretch |
| ~1450-1500 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (asymmetric) |
| ~1050 | C-O stretch (symmetric) |
| ~800-900 | C-S stretch |
Mass Spectrometry (MS)
| m/z | Assignment |
| ~241 | [M]⁺ (Molecular ion) |
| ~226 | [M - CH₃]⁺ |
| ~114 | [M - I]⁺ |
Potential Applications in Drug Development
Isothiazole derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[6] The introduction of an iodine atom can enhance potency and allow for further functionalization via cross-coupling reactions. The methoxy group can improve metabolic stability and pharmacokinetic properties.
Hypothetical Signaling Pathway Modulation
Given the known activities of other heterocyclic compounds in cancer therapy, this compound could potentially act as an inhibitor of a protein kinase signaling pathway. The following diagram illustrates a hypothetical mechanism of action.
dot
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
While this compound remains a compound with limited reported data, this guide provides a robust theoretical framework for its synthesis, characterization, and potential biological relevance. The proposed methodologies and predicted data serve as a valuable starting point for researchers aiming to explore this and other novel isothiazole derivatives in the context of drug discovery and materials science. Further experimental validation is necessary to confirm the properties and activities outlined in this document.
References
- 1. Isothiazole - Wikipedia [en.wikipedia.org]
- 2. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Iodoanisole | C7H7IO | CID 69676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. o-Iodoanisole | C7H7IO | CID 68257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of new 4 and 5 disubstituted isothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Iodo-3-methoxyisothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 4-iodo-3-methoxyisothiazole, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is conceptualized as a two-step process, commencing with the formation of a 3-hydroxyisothiazole precursor, followed by O-methylation and subsequent regioselective iodination. This document provides detailed experimental protocols derived from analogous chemical transformations and presents relevant data in a structured format.
Proposed Synthesis Pathway
The synthesis of this compound is proposed to proceed via the following two key stages:
-
Stage 1: Synthesis of 3-Methoxyisothiazole. This stage involves the initial construction of the isothiazole ring to form 3-hydroxyisothiazole, which exists in tautomeric equilibrium with isothiazolin-3-one. This intermediate is then O-methylated to yield 3-methoxyisothiazole.
-
Stage 2: Iodination of 3-Methoxyisothiazole. The final step is the regioselective iodination of the 3-methoxyisothiazole intermediate at the C4-position to afford the target compound, this compound.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of related isothiazole derivatives and electrophilic iodination of heteroaromatic compounds.
Stage 1A: Synthesis of 3-Hydroxyisothiazole
This procedure is adapted from the synthesis of 4-arylisothiazol-3-ols via oxidation of dithioacetate salts[1].
Materials:
-
Cyanoacetamide
-
Carbon disulfide
-
Sodium ethoxide solution
-
Hydrogen peroxide (30%)
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanoacetamide in a solution of sodium ethoxide in ethanol.
-
Cool the mixture in an ice bath and add carbon disulfide dropwise with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 12 hours to form the sodium 1,1-dicyano-2,2-dithiolate salt.
-
The resulting salt is then subjected to oxidative cyclization. To the stirred reaction mixture, add 30% hydrogen peroxide dropwise, maintaining the temperature below 40°C.
-
After the addition is complete, continue stirring for an additional 4 hours at room temperature.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the crude 3-hydroxyisothiazole.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.
Stage 1B: O-Methylation of 3-Hydroxyisothiazole
This protocol is based on general methods for the methylation of isothiazol-3-ols, which can yield both N- and O-methylated products[1][2]. The use of a methylating agent like diazomethane or dimethyl sulfate is common. For selective O-methylation, reaction conditions may need to be optimized.
Materials:
-
3-Hydroxyisothiazole
-
Diazomethane solution in diethyl ether (or Dimethyl sulfate and a base like sodium carbonate)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
Procedure using Diazomethane (Caution: Diazomethane is toxic and explosive):
-
Dissolve the purified 3-hydroxyisothiazole in a minimum amount of anhydrous diethyl ether in a flask cooled in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane with gentle stirring until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Allow the reaction mixture to stand at 0°C for 1 hour.
-
Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Wash the ethereal solution with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-methoxyisothiazole.
-
Purify the product by column chromatography on silica gel.
Stage 2: Iodination of 3-Methoxyisothiazole
This procedure is adapted from established methods for the iodination of electron-rich aromatic and heteroaromatic compounds using N-iodosuccinimide (NIS)[3][4][5][6]. The methoxy group at the 3-position is expected to activate the isothiazole ring towards electrophilic substitution, directing the iodine to the 4-position.
Materials:
-
3-Methoxyisothiazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (or other suitable aprotic solvent like Dichloromethane)
-
Trifluoroacetic acid (catalytic amount, optional)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3-methoxyisothiazole in acetonitrile.
-
Add N-iodosuccinimide (1.0-1.2 equivalents) to the solution.
-
If the reaction is slow, a catalytic amount of trifluoroacetic acid can be added to activate the NIS.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel to yield the final product.
Data Presentation
Since this is a proposed synthesis, the following table presents expected or typical quantitative data for each step based on analogous reactions reported in the literature.
| Step | Reaction | Reactants | Reagents/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1A | Ring Formation | Cyanoacetamide, Carbon disulfide | Sodium ethoxide, Hydrogen peroxide | Ethanol | RT | 16 | 60-75 |
| 1B | O-Methylation | 3-Hydroxyisothiazole | Diazomethane | Diethyl ether | 0 | 1 | 40-60 (O-isomer) |
| 2 | Iodination | 3-Methoxyisothiazole | N-Iodosuccinimide | Acetonitrile | RT | 1-4 | 70-90 |
Visualization of the Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Proposed synthesis pathway for this compound.
References
- 1. connectsci.au [connectsci.au]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N -Iodosuccinimide (NIS) in Direct Aromatic Iodination | CoLab [colab.ws]
In-depth Technical Guide: Biological Activity of 4-Iodo-3-methoxyisothiazole
A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the biological activity of 4-Iodo-3-methoxyisothiazole. At present, there are no publicly available studies detailing its pharmacological effects, mechanism of action, or potential therapeutic targets.
Extensive searches of chemical and biological databases have yielded no specific data regarding the bioactivity of this particular isothiazole derivative. The scientific community has not yet published research exploring its interactions with biological systems, leaving its potential efficacy and safety profile unknown.
This lack of information extends to quantitative data such as IC50, EC50, binding affinity (Kd), and efficacy, as no experimental assays appear to have been conducted and reported. Consequently, there are no established experimental protocols or identified signaling pathways associated with this compound.
While the broader isothiazole scaffold is a known pharmacophore present in some biologically active compounds, this general information cannot be extrapolated to predict the specific activities of the 4-Iodo-3-methoxy substituted variant.
This compound represents a novel chemical entity for which the biological activity has not been characterized. For researchers in the fields of drug discovery and development, this compound can be considered a "blank slate." Any investigation into its potential pharmacological properties would be breaking new ground. Future research would need to begin with foundational in vitro screening assays against a variety of biological targets to ascertain any potential for therapeutic application. Until such studies are performed and published, no technical guide on its biological activity can be compiled.
An In-depth Technical Guide on the Proposed Synthesis and Potential Characteristics of 4-Iodo-3-methoxyisothiazole
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The compound 4-iodo-3-methoxyisothiazole is a novel chemical entity with no currently available data in the public domain. This document provides a comprehensive theoretical guide to its synthesis, potential properties, and biological significance based on established chemical principles and analogous compound data. All experimental protocols are proposed and should be performed with appropriate safety precautions by qualified personnel.
Introduction
Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The introduction of iodo and methoxy substituents onto the isothiazole core is anticipated to modulate the compound's physicochemical properties and biological activity, making this compound a target of interest for exploratory research. This guide outlines a plausible synthetic pathway, provides detailed hypothetical experimental protocols, and discusses the potential characteristics and applications of this novel compound.
Proposed Synthesis of this compound
A multi-step synthetic approach is proposed, commencing with the formation of a 3-hydroxyisothiazole precursor, followed by O-methylation and subsequent regioselective iodination.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Hydroxyisothiazole
The synthesis of the 3-hydroxyisothiazole core can be achieved through various published methods. One common approach involves the reaction of a β-ketoester with a source of ammonia and sulfur.
Protocol:
-
To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, add aqueous ammonia (2.0 eq).
-
To this mixture, add elemental sulfur (1.1 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the crude 3-hydroxy-5-methylisothiazole.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 3-hydroxy-5-methylisothiazole.
Step 2: O-Methylation of 3-Hydroxyisothiazole
The methylation of 3-hydroxyisothiazole can potentially yield both N- and O-methylated products. Reaction conditions must be carefully selected to favor O-methylation. The use of diazomethane is a known method for the methylation of isothiazol-3-ols.[1]
Protocol (using Diazomethane - EXTREME CAUTION ADVISED ):
-
Preparation of Diazomethane: Prepare a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®) using a diazomethane generation kit with fire-polished glassware and in a well-ventilated fume hood behind a blast shield.
-
Dissolve the 3-hydroxyisothiazole (1.0 eq) in a mixture of methanol and diethyl ether at 0 °C.
-
Slowly add the ethereal solution of diazomethane portion-wise with stirring until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Continue stirring at 0 °C for 1 hour.
-
Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to separate the desired 3-methoxyisothiazole from any N-methylated byproduct.
Alternative Protocol (using Methyl Iodide and a Base):
-
Suspend the 3-hydroxyisothiazole (1.0 eq) and a non-nucleophilic base such as silver carbonate (Ag₂CO₃) (1.5 eq) in a suitable solvent like anhydrous acetone or DMF.
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the 3-methoxyisothiazole.
Step 3: Regioselective Iodination of 3-Methoxyisothiazole
The final step is the introduction of an iodine atom at the C4 position of the isothiazole ring. Electrophilic iodination is a common method for such transformations. The methoxy group at the 3-position is expected to be activating and ortho-, para-directing, thus favoring substitution at the 4-position.
Protocol:
-
Dissolve the 3-methoxyisothiazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Add an iodinating agent such as N-iodosuccinimide (NIS) (1.1 eq) to the solution.
-
If required, a catalytic amount of a Lewis acid or a protic acid (e.g., trifluoroacetic acid) can be added to promote the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours, protecting it from light. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the final product, this compound.
Predicted Physicochemical Properties
Quantitative data for the target compound is not available. The following table presents predicted properties based on its structure and data from analogous compounds.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₄H₄INOS |
| Molecular Weight | 241.05 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, DCM) and poorly soluble in water. |
| Boiling Point | Estimated to be >200 °C at atmospheric pressure. |
| Melting Point | Expected to be in the range of 50-150 °C. |
Potential Biological Activity and Applications
Substituted isothiazoles are known to exhibit a wide range of biological activities. The introduction of a halogen atom, such as iodine, can enhance lipophilicity and potentially lead to interactions with specific biological targets.
Signaling Pathway Hypothesis
Given the known activities of other substituted isothiazoles, this compound could potentially interact with various signaling pathways implicated in disease. For instance, some isothiazole derivatives have been investigated as inhibitors of kinases or other enzymes.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This technical guide provides a foundational roadmap for the synthesis and preliminary evaluation of the novel compound this compound. The proposed synthetic route is based on established and reliable chemical transformations. The predicted properties and potential biological activities highlight this molecule as a worthwhile candidate for further investigation in the fields of medicinal chemistry and drug discovery. The successful synthesis and characterization of this compound will be a valuable addition to the chemical space of substituted isothiazoles.
References
A Technical Guide to the Proposed Synthesis of 4-Iodo-3-methoxyisothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This ring system is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The introduction of iodo- and methoxy- substituents can significantly modulate the physicochemical and pharmacological properties of the isothiazole core, making 4-Iodo-3-methoxyisothiazole a potentially valuable building block for novel therapeutic agents. This document outlines a theoretical, multi-step synthesis for this target compound.
Proposed Synthetic Pathway
The proposed synthesis of this compound involves a three-step sequence starting from a suitable precursor to form the isothiazole ring, followed by sequential iodination and O-methylation.
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-Hydroxyisothiazole (Isothiazol-3(2H)-one)
The formation of the isothiazole ring can be achieved through various methods. One common approach is the reaction of a β-ketothioamide with an oxidizing agent.
General Protocol:
-
Reaction Setup: A solution of a suitable β-ketothioamide is prepared in an appropriate solvent (e.g., ethanol, methanol, or a buffered aqueous solution) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Oxidation: A mild oxidizing agent, such as iodine or hydrogen peroxide, is added portion-wise to the stirred solution. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. If iodine is used, the excess is quenched with a sodium thiosulfate solution. The mixture is then concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the 3-hydroxyisothiazole.
Caption: Workflow for the synthesis of 3-Hydroxyisothiazole.
Step 2: Synthesis of 4-Iodo-3-hydroxyisothiazole
The iodination of the isothiazole ring at the 4-position is a key step. This can be achieved using molecular iodine in the presence of an oxidizing agent or an acid scavenger.
General Protocol:
-
Reaction Setup: 3-Hydroxyisothiazole is dissolved in a suitable solvent such as benzene, toluene, or tetrahydrofuran in a reaction flask. An acid scavenger, like potassium carbonate, is added.
-
Iodination: A solution of iodine in the same solvent is added dropwise to the mixture at room temperature. The reaction is stirred for a period ranging from 4 to 40 hours and monitored by TLC.
-
Work-up: After the reaction is complete, the mixture is filtered to remove the acid scavenger. The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford 4-iodo-3-hydroxyisothiazole.
Caption: Workflow for the iodination of 3-Hydroxyisothiazole.
Step 3: Synthesis of this compound
The final step is the O-methylation of the hydroxyl group. This is typically achieved using a methylating agent in the presence of a base.
General Protocol:
-
Reaction Setup: 4-Iodo-3-hydroxyisothiazole is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetone. A base, such as potassium carbonate or sodium hydride, is added to the solution.
-
Methylation: A methylating agent, for instance, methyl iodide or dimethyl sulfate, is added to the reaction mixture. The reaction is stirred at room temperature or with gentle heating until TLC indicates the completion of the reaction.
-
Work-up: The reaction mixture is poured into ice water and extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield the final product, this compound.
Caption: Workflow for the O-methylation to yield the target compound.
Quantitative Data Summary
As this compound is a proposed molecule, no experimental quantitative data exists. The following table provides estimated physicochemical properties based on closely related and structurally similar compounds found in the literature, such as 4-iodoisothiazole. These values are for reference only and must be determined experimentally upon successful synthesis.
| Property | Estimated Value |
| Molecular Formula | C₄H₄INOS |
| Molecular Weight | 241.05 g/mol |
| Boiling Point | > 120 °C (Predicted) |
| Density | > 2.0 g/cm³ (Predicted) |
| Appearance | Expected to be a solid or high-boiling liquid |
Conclusion
This technical guide provides a scientifically plausible pathway for the synthesis of this compound, a potentially novel compound of interest for drug discovery and development. The outlined procedures are based on well-established methodologies for the synthesis and functionalization of the isothiazole ring system. Researchers aiming to synthesize this molecule should consider these protocols as a starting point, with the understanding that optimization of reaction conditions will be necessary to achieve the desired outcome. The successful synthesis and characterization of this compound would be a valuable contribution to the field of medicinal chemistry.
In-depth Technical Guide on 4-Iodo-3-methoxyisothiazole: Data Unavailability
A comprehensive search for quantitative solubility data, experimental protocols, and biological signaling pathway information for 4-iodo-3-methoxyisothiazole has revealed a significant lack of available scientific literature and data for this specific compound. While the user's request for an in-depth technical guide is noted, the current body of public-domain scientific information does not contain the specific details required to fulfill this request.
This document outlines the general characteristics of the isothiazole class of compounds, to which this compound belongs, and explains the data gaps that prevent a detailed analysis of the target compound.
General Solubility of Isothiazole Derivatives
Isothiazoles are a class of heterocyclic compounds.[1][2] In general, the parent compound, isothiazole, is described as being sparingly soluble in water but miscible with most organic solvents.[1][3] The solubility of substituted isothiazoles, such as the target compound, would be influenced by the nature of their specific functional groups. The presence of a methoxy group might slightly increase polarity, while the iodo-substituent would increase the molecular weight and could affect solubility in various solvents. However, without specific experimental data, any discussion of the precise solubility of this compound remains speculative.
Data Presentation
Due to the absence of quantitative solubility data for this compound in the searched literature, the requested structured tables for easy comparison cannot be provided.
Experimental Protocols
Similarly, no documents detailing the experimental methodologies for the determination of solubility for this compound were found. A general approach for determining the solubility of a compound typically involves methods such as the shake-flask method followed by a quantitative analytical technique like High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy to measure the concentration of the dissolved substance in a given solvent at a specific temperature. However, no such studies have been published for this specific isothiazole derivative.
Biological Signaling Pathways
The biological activity and, consequently, any associated signaling pathways of this compound are not described in the available literature. While some isothiazole derivatives are known to possess a range of biological activities, including anti-inflammatory and antiviral properties, this cannot be extrapolated to the specific compound without dedicated research.[2][4]
Logical Workflow for Data Compilation
The following diagram illustrates the intended, but unachievable, workflow for generating the requested technical guide. This visualization highlights the critical step where the lack of available data halted the process.
References
- 1. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 4-Iodo-3-methoxyisothiazole: A Technical Overview
Comprehensive spectroscopic data for 4-iodo-3-methoxyisothiazole remains elusive in publicly accessible databases and literature. While searches were conducted to obtain Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, no specific experimental results for this compound could be retrieved. The following guide outlines the general methodologies for acquiring such data and presents a logical workflow for the spectroscopic analysis of a novel compound like this compound.
Experimental Protocols
In the absence of specific experimental data for this compound, this section details the standard methodologies that would be employed to obtain the requisite spectroscopic information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR (Proton NMR): A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a high-field NMR spectrometer (typically 300-600 MHz). The resulting spectrum would provide information on the chemical environment, integration (number of protons), and multiplicity (spin-spin coupling) of the hydrogen atoms in the molecule. Key signals to expect would be for the methoxy group protons and the proton on the isothiazole ring.
-
¹³C NMR (Carbon NMR): Using the same sample, a ¹³C NMR spectrum would be acquired. This would reveal the number of unique carbon environments and their chemical shifts. The spectrum would be expected to show signals for the methoxy carbon, the carbons of the isothiazole ring, and the carbon atom bonded to the iodine.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. A small amount of the this compound sample would be analyzed using an FT-IR spectrometer, typically as a thin film on a salt plate or as a KBr pellet. The resulting spectrum would show absorption bands corresponding to specific vibrational frequencies of the bonds within the molecule, such as C-H, C=N, C-O, and C-S stretches.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, a high-resolution mass spectrometer (e.g., ESI-TOF or GC-MS) would be used. The resulting mass spectrum would show the molecular ion peak (M⁺) and fragmentation patterns that can help to confirm the structure. The isotopic pattern of iodine would be a key feature to observe.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel compound such as this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Navigating the Safety Profile of 4-Iodo-3-methoxyisothiazole: A Technical Guide for Researchers
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Iodo-3-methoxyisothiazole is publicly available. The following information is synthesized from data on structurally related compounds and should be treated as a general guideline. All personnel should handle this compound with caution in a well-ventilated laboratory setting, utilizing appropriate personal protective equipment (PPE) until a comprehensive safety assessment is completed.
This technical guide offers a comprehensive overview of the potential safety and hazard considerations for this compound, designed for researchers, scientists, and professionals in drug development. Due to the absence of a dedicated SDS for this specific molecule, this document extrapolates data from analogous chemical structures to provide a foundational understanding of its potential risks and safe handling procedures.
Hazard Identification and Classification
Based on data from structurally similar compounds, this compound is anticipated to require careful handling. The GHS classifications for related iodinated and thiazole-containing molecules suggest potential for skin and eye irritation, and possible respiratory irritation.
A comparative summary of GHS hazard classifications for related compounds is presented in Table 1.
Table 1: GHS Hazard Classification for Structurally Related Compounds
| Compound Name | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |
| 4-Iodo-1,3-thiazole | Corrosive, Irritant | Danger | H315: Causes skin irritation[1]H318: Causes serious eye damage[1]H335: May cause respiratory irritation[1] |
| 2-Methyl-4-isothiazolin-3-one | Corrosive, Health Hazard, Environmental Hazard | Danger | H301 + H311: Toxic if swallowed or in contact with skin[2]H314: Causes severe skin burns and eye damage[2]H317: May cause an allergic skin reaction[2]H330: Fatal if inhaled[2]H410: Very toxic to aquatic life with long lasting effects[2] |
| 3-Iodo-4-methoxybenzaldehyde | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| 4-Iodoanisole | None | None | The product contains no substances which at their given concentration are considered to be hazardous to health.[3] |
Physical and Chemical Properties
The physical and chemical properties of this compound have not been extensively documented. However, an estimation of these properties can be inferred from related structures.
Table 2: Physical and Chemical Properties of Structurally Related Compounds
| Property | 4-Iodoisothiazole | 3-Iodo-4-methoxybenzaldehyde | 4-Iodoanisole |
| Molecular Formula | C3H2INS[4] | C8H7IO2 | C7H7IO[3] |
| Molecular Weight | 211.02 g/mol [4] | 262.04 g/mol | 234.04 g/mol |
| Appearance | Not specified | Solid[5] | Powder Solid, Brown[3] |
| Boiling Point | 116.4±23.0 °C (Predicted)[4] | Not available | Not available |
| Melting Point | Not available | 107 - 112 °C[5] | Not available |
| Density | 2.239±0.06 g/cm3 (Predicted)[4] | Not available | Not available |
| Solubility | Not specified | Not available | Not available |
Handling, Storage, and First Aid
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6]
-
Wash hands and any exposed skin thoroughly after handling.[5][6]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[5][6][7]
-
Some related compounds are light-sensitive, so protection from light is recommended.[7]
First Aid Measures:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[7]
-
In case of skin contact: Wash off with soap and plenty of water.[7]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[7]
-
In all cases of exposure, seek medical advice.
Experimental Protocols and Methodologies
Specific experimental safety data for this compound is not available. A generalized workflow for assessing the safety of a new chemical entity is presented below.
Caption: Generalized workflow for chemical safety assessment.
Logical Relationships in Chemical Safety Management
The effective management of chemical safety follows a logical progression from hazard identification to risk mitigation. The following diagram illustrates this relationship.
Caption: Logical flow of chemical safety management.
References
- 1. 4-Iodo-1,3-thiazole | C3H2INS | CID 13662072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. 4-Iodoisothiazole | 49602-28-0 [amp.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
In-depth Technical Guide: The Mechanism of Action of 4-Iodo-3-methoxyisothiazole
A comprehensive review of the current scientific understanding of 4-Iodo-3-methoxyisothiazole's biological activity and molecular interactions.
Audience: Researchers, scientists, and drug development professionals.
Abstract
Following a comprehensive review of publicly available scientific literature, it has been determined that there is currently no specific information available regarding the mechanism of action, biological activity, or cellular targets of this compound. Extensive searches of chemical and biological databases have yielded no studies detailing the synthesis, biological evaluation, or molecular interactions of this particular compound.
While the broader isothiazole scaffold is a known pharmacophore present in a variety of biologically active molecules, the specific effects of the iodo and methoxy substitutions at the 4 and 3 positions, respectively, have not been elucidated. Research on other isothiazole derivatives has revealed a range of activities, including but not limited to, anticancer and enzyme-inhibitory properties. However, this information cannot be directly extrapolated to this compound without dedicated experimental investigation.
This document serves to highlight the current knowledge gap and to underscore the need for future research to characterize the potential therapeutic applications of this novel chemical entity.
Introduction to Isothiazole Derivatives in Drug Discovery
The isothiazole ring is a five-membered heterocyclic scaffold containing one nitrogen and one sulfur atom. This structural motif is of significant interest in medicinal chemistry due to its presence in a number of compounds with diverse and potent biological activities. The electronic properties and geometric arrangement of the isothiazole ring allow for a variety of intermolecular interactions, making it a versatile building block for the design of targeted therapeutics.
The Unexplored Landscape of this compound
Despite the interest in isothiazole-containing compounds, a thorough search of scientific literature and chemical databases reveals a notable absence of data on this compound. Key areas where information is lacking include:
-
Synthesis: No published methods for the specific synthesis of this compound were identified.
-
Biological Activity: There are no reports on the screening of this compound against any biological targets.
-
Mechanism of Action: Consequently, the cellular and molecular mechanisms through which this compound might exert a biological effect remain entirely unknown.
-
Quantitative Data: No quantitative data, such as IC50, EC50, or binding affinities, are available.
-
Experimental Protocols: As no studies have been published, there are no associated experimental methodologies to report.
Future Directions and Research Opportunities
The absence of information on this compound presents a clear opportunity for novel research. A systematic investigation of this compound would be a valuable contribution to the field of medicinal chemistry. The following experimental workflow is proposed for the initial characterization of this compound.
Proposed Experimental Workflow
A logical first step would be to develop a robust and scalable synthetic route to produce this compound in sufficient purity and quantity for biological evaluation. Following successful synthesis and characterization, a tiered screening approach could be employed to identify potential biological activities.
Caption: Proposed experimental workflow for the characterization of this compound.
Conclusion
The mechanism of action of this compound remains an open question in the field of medicinal chemistry. The lack of any published data on this compound underscores a significant knowledge gap. The isothiazole core suggests potential for biological activity, and a systematic investigation, beginning with chemical synthesis and followed by broad biological screening, is warranted. Such research would not only elucidate the specific properties of this molecule but also contribute to the broader understanding of structure-activity relationships within the isothiazole class of compounds. This presents a compelling opportunity for researchers to make a novel contribution to drug discovery and development.
Methodological & Application
Application Notes and Protocols: 4-Iodo-3-methoxyisothiazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-iodo-3-methoxyisothiazole as a versatile building block in organic synthesis. The document outlines its preparation and subsequent application in palladium-catalyzed cross-coupling reactions, which are foundational methods for the construction of complex organic molecules relevant to medicinal chemistry and materials science.
Synthesis of this compound
The preparation of this compound can be achieved in a two-step sequence starting from the readily available isothiazol-3-ol. The first step involves the O-methylation of the hydroxyl group, followed by regioselective iodination at the C4 position of the isothiazole ring.
Step 1: Synthesis of 3-methoxyisothiazole
Isothiazol-3-ol is treated with diazomethane to yield 3-methoxyisothiazole. This reaction is typically high-yielding and proceeds under mild conditions.
Caution: Diazomethane is a toxic and explosive gas and should be handled with extreme care using appropriate safety precautions.
Step 2: Iodination of 3-methoxyisothiazole
The resulting 3-methoxyisothiazole is then subjected to electrophilic iodination. A common and effective method involves the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), to facilitate the reaction.
Experimental Protocols
Protocol 1: Synthesis of 3-methoxyisothiazole from Isothiazol-3-ol
Materials:
-
Isothiazol-3-ol
-
Diazomethane solution in diethyl ether
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve isothiazol-3-ol (1.0 eq) in a minimal amount of diethyl ether in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a freshly prepared solution of diazomethane in diethyl ether (1.1 eq) to the cooled solution with gentle stirring.
-
Continue stirring at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Remove the solvent under reduced pressure to yield crude 3-methoxyisothiazole, which can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
Materials:
-
3-methoxyisothiazole
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a solution of 3-methoxyisothiazole (1.0 eq) in acetonitrile in a round-bottom flask, add N-iodosuccinimide (1.1 eq).
-
Place the reaction mixture under an inert atmosphere (Nitrogen or Argon).
-
Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the C4 position is susceptible to oxidative addition to a Pd(0) catalyst, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
This reaction allows for the formation of a new carbon-carbon bond between the isothiazole ring and a variety of aryl or vinyl boronic acids or their esters. This is a powerful tool for the synthesis of biaryl and vinyl-substituted isothiazoles.
Heck-Mizoroki Reaction
The Heck reaction facilitates the coupling of this compound with alkenes to introduce a vinyl group at the C4 position. This reaction is highly valuable for the synthesis of substituted alkenes.
Experimental Protocols
Protocol 3: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
In a Schlenk flask or sealed tube, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 4-aryl-3-methoxyisothiazole product.
Protocol 4: Heck-Mizoroki Reaction of this compound with an Alkene
Materials:
-
This compound
-
Alkene (e.g., styrene or butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (if required by the catalyst)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, DMA, or acetonitrile)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
To a Schlenk flask or sealed tube, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (if used, 4-10 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent and the base (e.g., Et₃N, 2.0 eq).
-
Add the alkene (1.5 eq) to the reaction mixture.
-
Heat the reaction to 80-120 °C and stir for 6-24 hours. Monitor by TLC or GC-MS.
-
Once complete, cool the mixture to room temperature and filter off any solids.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Representative Yields for the Synthesis of this compound
| Step | Reactant | Reagents | Product | Yield (%) |
| 1 | Isothiazol-3-ol | Diazomethane | 3-methoxyisothiazole | >90 |
| 2 | 3-methoxyisothiazole | NIS, TFA (cat.) | This compound | 70-85 |
Table 2: Representative Conditions and Yields for Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 80-95 |
| Suzuki | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 100 | 75-90 |
| Heck | Styrene | Pd(OAc)₂ | Et₃N | DMF | 110 | 70-85 |
| Heck | Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 | 65-80 |
Note: The yields presented are representative and may vary depending on the specific substrates and reaction conditions used.
Visualizations
Caption: Synthetic pathway to this compound.
Caption: Cross-coupling reactions of this compound.
Application Notes and Protocols: 4-Iodo-3-methoxyisothiazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-iodo-3-methoxyisothiazole as a versatile building block in medicinal chemistry. The document outlines its synthesis, key reactions, and potential applications in the development of novel therapeutic agents. The protocols provided are based on established methodologies for similar heterocyclic compounds and serve as a guide for laboratory implementation.
Introduction: The Isothiazole Scaffold in Drug Discovery
The isothiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-arrangement. This structural motif is of significant interest in medicinal chemistry due to its diverse pharmacological activities. Isothiazole derivatives have been reported to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The presence of the sulfur and nitrogen atoms allows for a variety of intermolecular interactions with biological targets, making the isothiazole scaffold a privileged structure in drug design.
This compound, in particular, is a valuable synthetic intermediate. The iodo group at the 4-position serves as a versatile handle for the introduction of molecular diversity through various cross-coupling reactions. The methoxy group at the 3-position can influence the electronic properties of the ring and may be involved in key binding interactions with target proteins.
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from a suitable precursor, followed by iodination. While a specific protocol for this exact molecule is not widely published, the following procedure is based on analogous syntheses of substituted isothiazoles.
Workflow for the Synthesis of this compound:
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-Methoxyisothiazole (Illustrative)
-
To a solution of 3-hydroxyisothiazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-methoxyisothiazole.
Step 2: Iodination of 3-Methoxyisothiazole
-
Dissolve 3-methoxyisothiazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Add N-iodosuccinimide (NIS, 1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be gently heated if necessary. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield this compound.
Reactivity and Applications in Medicinal Chemistry
The C-I bond in this compound is susceptible to a variety of palladium-catalyzed cross-coupling reactions, making it an excellent scaffold for the synthesis of diverse compound libraries for drug discovery.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl substituents.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, leading to alkynyl-substituted isothiazoles.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing various amino functionalities.
-
Heck Coupling: Reaction with alkenes to form C-C double bonds.
General Workflow for Cross-Coupling Reactions:
Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and compiled data for the Suzuki coupling of 4-iodo-3-methoxyisothiazole with various boronic acids. The isothiazole scaffold is a key heterocycle in medicinal chemistry, and the ability to functionalize it at the C4 position opens avenues for the synthesis of novel compounds with potential therapeutic applications.
While specific literature on the Suzuki coupling of this compound is limited, this document presents adapted protocols based on successful couplings of structurally similar iodo-heterocycles, particularly other iodo-isothiazoles. The provided methodologies offer robust starting points for reaction optimization and library synthesis.
Reaction Principle
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or its ester). The reaction proceeds via a catalytic cycle involving oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Data Presentation: Suzuki Coupling of Iodo-Heterocycles
The following tables summarize reaction conditions and yields for the Suzuki coupling of various iodo-heterocycles, which can serve as a basis for the development of protocols for this compound.
Table 1: Suzuki Coupling of 3-Iodo-5-phenyl-isothiazole-4-carbonitrile with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2 eq) | Dioxane/H₂O (4:1) | 90 | 16 | 78 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2 eq) | DMF | 80 | 8 | 92 |
Data adapted from analogous reactions in the literature. Yields are indicative and may vary for this compound.
Table 2: Microwave-Assisted Suzuki Coupling of 3-Iodoindazoles with Pinacol Vinyl Boronate [1]
| Entry | Substrate | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 3-Iodo-1H-indazole | Pd(PPh₃)₄ (5.5) | Na₂CO₃ (2M aq.) | Dioxane | 120 | 40 | 75 |
| 2 | 3-Iodo-5-nitro-1H-indazole | Pd(PPh₃)₄ (6.5) | Na₂CO₃ (2M aq.) | Dioxane | 120 | 40 | 87 |
| 3 | 5-Bromo-3-iodo-1H-indazole | Pd(PPh₃)₄ (5.8) | Na₂CO₃ (2M aq.) | Dioxane | 120 | 40 | 72 |
This table demonstrates the utility of microwave irradiation for rapid Suzuki couplings of iodo-heterocycles.[1]
Experimental Protocols
The following are detailed, adaptable protocols for the Suzuki coupling of this compound.
Protocol 1: Conventional Heating Conditions
This protocol is adapted from standard conditions for the Suzuki coupling of iodo-heterocycles.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reaction vessel (e.g., round-bottom flask) with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and sodium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a 4:1:1 mixture of toluene:ethanol:water (10 mL).
-
Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to 100°C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-3-methoxyisothiazole.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol is adapted from microwave-assisted procedures for rapid Suzuki couplings of iodo-heterocycles.[1]
Materials:
-
This compound
-
Arylboronic acid or boronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Aqueous sodium carbonate solution
-
1,4-Dioxane
-
Microwave vial with a crimp cap
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound (0.5 mmol, 1.0 eq), the arylboronic acid or boronic acid pinacol ester (0.75 mmol, 1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 5 mol%).
-
Solvent and Base Addition: Add 1,4-dioxane (4 mL) and 2M aqueous sodium carbonate solution (1 mL).
-
Vial Sealing: Securely seal the vial with a crimp cap.
-
Microwave Irradiation: Place the vial in the microwave reactor and heat to 120°C for 30-60 minutes. Monitor the internal pressure to ensure it remains within safe limits.
-
Workup:
-
Allow the vial to cool to room temperature.
-
Open the vial carefully and dilute the contents with ethyl acetate (15 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Isothiazole and Thiazole Scaffolds in Kinase Inhibitor Synthesis
Audience: Researchers, scientists, and drug development professionals.
Topic: While a comprehensive search of scientific and patent literature did not yield specific examples of 4-iodo-3-methoxyisothiazole in the synthesis of kinase inhibitors, the broader isothiazole and thiazole scaffolds are pivotal in the development of numerous potent kinase inhibitors. This document provides an overview of the application of these heterocyclic systems in kinase inhibitor design, along with relevant synthetic protocols and biological data.
Introduction to Isothiazole and Thiazole Kinase Inhibitors
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The isothiazole and thiazole rings are privileged scaffolds in medicinal chemistry due to their ability to form key interactions with the ATP-binding site of kinases. These five-membered heterocyclic rings, containing both nitrogen and sulfur, can act as bioisosteres for other aromatic systems and participate in hydrogen bonding and other non-covalent interactions that contribute to high binding affinity and selectivity.
Numerous kinase inhibitors incorporating these scaffolds have been developed, targeting a range of kinases involved in oncogenic signaling pathways such as the PI3K/AKT/mTOR and Trk signaling cascades.
Isothiazole-Based Kinase Inhibitors: Targeting TrkA
One notable example of an isothiazole-based kinase inhibitor targets Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase that is overexpressed in various cancers and plays a role in tumor progression and pain signaling. The development of potent TrkA inhibitors from an isothiazole lead compound identified through high-throughput screening demonstrates the utility of this scaffold.
Quantitative Data: TrkA Kinase Inhibitors
| Compound ID | Structure | TrkA Kinase IC50 (nM) | TrkA Cellular IC50 (nM) |
| 1 | (Structure not available in search results) | 10 | 100 |
| 5a-h | (General structure with variations) | Data not specified in provided text | Data not specified in provided text |
| 14b | Cyclohexyl substitution | Not tolerated | Not tolerated |
| 14c | o-chlorobenzyl substitution | Well tolerated | Well tolerated |
Table 1: Inhibitory activities of isothiazole-based TrkA kinase inhibitors. Data is qualitative as specific IC50 values for all analogs were not available in the provided search results.
Signaling Pathway: TrkA Signaling
The TrkA signaling pathway is activated by nerve growth factor (NGF) and plays a crucial role in cell survival and proliferation. Isothiazole-based inhibitors block the kinase activity of TrkA, thereby inhibiting downstream signaling.
Caption: TrkA signaling pathway and point of inhibition.
Experimental Protocols
While a protocol for the direct use of this compound was not found, the synthesis of isothiazole-based kinase inhibitors often involves the construction of the isothiazole ring followed by functionalization. A general protocol for a key synthetic step, the Suzuki-Miyaura coupling, which is widely used in the synthesis of kinase inhibitors to form carbon-carbon bonds, is provided below. This reaction is crucial for coupling heterocyclic fragments with other aromatic systems.
General Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions in medicinal chemistry.
Materials:
-
Aryl or heteroaryl halide (e.g., an iodo-isothiazole derivative) (1.0 equiv)
-
Aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.1 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl/heteroaryl halide, boronic acid/ester, and base.
-
Purge the vessel with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the anhydrous solvent, followed by the palladium catalyst.
-
Continue to purge the reaction mixture with the inert gas for another 5-10 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized workflow for a Suzuki coupling reaction.
Conclusion
Although the specific application of this compound in kinase inhibitor synthesis remains undocumented in accessible literature, the isothiazole and thiazole scaffolds are of significant interest in the field. The synthetic versatility of these heterocycles allows for the generation of diverse libraries of compounds for screening against various kinase targets. The protocols and data presented here for related structures provide a valuable resource for researchers engaged in the design and synthesis of novel kinase inhibitors. Further exploration of substituted isothiazoles as kinase inhibitor building blocks may yet reveal a role for derivatives such as this compound.
References
Application Notes and Protocols for Isothiazole Derivatives in Agrochemical Research
A NOTE ON 4-IODO-3-METHOXYISOTHIAZOLE: Extensive searches in scientific literature did not yield specific data regarding the application of this compound in agrochemical research. The following application notes and protocols are therefore based on the broader class of isothiazole derivatives, which have been widely studied for their fungicidal properties. The information provided is intended to serve as a guide for researchers and scientists in the development of novel agrochemicals based on the isothiazole scaffold.
Isothiazole and its derivatives are five-membered heterocyclic compounds containing nitrogen and sulfur, which have garnered significant attention in agrochemical research due to their potent biological activities.[1][2] Many isothiazole derivatives have been developed as fungicides, demonstrating broad-spectrum efficacy against a variety of plant pathogens.[1][2] This document provides an overview of their application, fungicidal activity, and general protocols for their synthesis and evaluation.
Application in Agrochemicals
Isothiazole derivatives are primarily investigated and utilized as fungicides in crop protection.[1][2] They are effective against a range of phytopathogenic fungi, including oomycetes, which are responsible for devastating plant diseases like late blight of potato and tomato (Phytophthora infestans) and downy mildew of grapevine (Plasmopara viticola).
A notable characteristic of some isothiazole compounds, such as certain 3,4-dichloroisothiazole derivatives, is their ability to induce Systemic Acquired Resistance (SAR) in plants.[3][4][5] SAR is a plant's natural defense mechanism that provides long-lasting, broad-spectrum resistance to secondary infections.[3][4] This dual-action—direct fungicidal activity and induction of plant defenses—makes isothiazole derivatives promising candidates for integrated pest management strategies.
Mechanism of Action
The precise mechanism of action can vary between different isothiazole derivatives. However, two primary modes of action have been reported:
-
Direct Fungicidal Activity: Some isothiazole-based compounds, like oxathiapiprolin (which contains a thiazole and isoxazoline group but is structurally related in research), act by inhibiting the oxysterol-binding protein (OSBP).[3][4] OSBP is crucial for lipid metabolism and vesicle transport in fungal cells.
-
Induction of Systemic Acquired Resistance (SAR): Certain isothiazole derivatives can act as elicitors, triggering the plant's salicylic acid (SA) signaling pathway.[3][4] This leads to the upregulation of pathogenesis-related (PR) genes, such as PR1, which enhances the plant's overall resistance to a broad range of pathogens.[3][4]
Quantitative Data: Fungicidal Activity of Isothiazole Derivatives
The following table summarizes the fungicidal activity of selected isothiazole derivatives from published research.
| Compound ID | Target Pathogen | Assay Type | EC50 (mg/L) | Efficacy | Source |
| 6u | Pseudoperonospora cubensis | In vivo | 0.046 | - | [3][4] |
| 6u | Phytophthora infestans | In vivo | 0.20 | - | [3][4] |
| 5a | Pseudoperonspera cubensis | In vivo | - | 100% inhibition at 100 µg/mL | [5] |
| 1d | Alternaria brassicicola | In vivo | - | 92% effective at 200 µg/mL | [6][7] |
| 2a | Botrytis cinerea | In vitro | - | >60% radial growth inhibition | [6] |
| 2g | Rhizoctonia solani | In vitro | - | >60% radial growth inhibition | [6] |
| 2g | Sclerotinia sclerotiorum | In vitro | - | >60% radial growth inhibition | [6] |
Experimental Protocols
Protocol 1: Generalized Synthesis of Isothiazole Derivatives
This protocol is a generalized procedure based on the synthesis of isothiazole-thiazole derivatives and N-acyl-N-arylalaninates containing an isothiazole moiety.[3][6]
Objective: To synthesize novel isothiazole derivatives for fungicidal screening.
Materials:
-
3,4-dichloroisothiazole-5-carboxylic acid
-
Thionyl chloride or oxalyl chloride
-
Appropriate amine or alcohol for derivatization
-
Dry tetrahydrofuran (THF)
-
Triethylamine
-
Ethyl acetate
-
Water
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Acid Chloride Formation: To a solution of 3,4-dichloroisothiazole-5-carboxylic acid in a dry solvent (e.g., dichloromethane), add an excess of thionyl chloride or oxalyl chloride. Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC). Remove the excess solvent and reagent under reduced pressure to obtain the crude acid chloride.
-
Amidation/Esterification: Dissolve the crude acid chloride in dry THF. In a separate flask, dissolve the desired amine or alcohol (1.0 mmol) and triethylamine (1.5 mmol) in dry THF.
-
Reaction: Slowly add the acid chloride solution to the amine/alcohol solution at 0°C. Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final isothiazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol is adapted from methodologies used to test the fungicidal activity of novel compounds against various phytopathogenic fungi.[6]
Objective: To determine the in vitro fungicidal activity of synthesized isothiazole derivatives.
Materials:
-
Synthesized isothiazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Target fungal strains (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Sterile petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Stock Solution Preparation: Dissolve the test compounds in DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Medium Preparation: Autoclave PDA medium and cool it to 50-60°C.
-
Dosing the Medium: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL, 100 µg/mL). A control plate should be prepared with DMSO only. Pour the amended PDA into sterile petri dishes.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter), taken from the edge of an actively growing culture of the target fungus, in the center of each PDA plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions after the colony in the control plate has reached approximately two-thirds of the plate diameter.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average colony diameter of the control, and T is the average colony diameter of the treatment.
-
EC50 Determination: To determine the EC50 value, test a range of concentrations and use probit analysis to calculate the concentration that inhibits 50% of mycelial growth.
Protocol 3: In Vivo Antifungal Assay (Detached Leaf or Whole Plant)
This protocol is a generalized method based on in vivo assays for oomycete pathogens.[3]
Objective: To evaluate the protective efficacy of isothiazole derivatives on host plants.
Materials:
-
Synthesized isothiazole derivatives
-
Wetting agent (e.g., Tween-20)
-
Healthy host plants (e.g., cucumber or tomato seedlings)
-
Spore suspension of the target pathogen (e.g., Pseudoperonospora cubensis)
-
Spray bottle
-
Humid chamber
Procedure:
-
Compound Formulation: Prepare a solution of the test compound at the desired concentration (e.g., 100 µg/mL) in water containing a small amount of a wetting agent (e.g., 0.1% Tween-20).
-
Plant Treatment: Spray the formulated compound evenly onto the leaves of healthy plants until runoff. Allow the leaves to air dry. A control group should be sprayed with the wetting agent solution only.
-
Inoculation: After 24 hours, inoculate the treated and control plants by spraying them with a spore suspension of the pathogen (e.g., 1 x 10⁵ spores/mL).
-
Incubation: Place the inoculated plants in a humid chamber at an appropriate temperature and light cycle to promote disease development (e.g., 20-25°C with a 12h photoperiod).
-
Disease Assessment: After 5-7 days, assess the disease severity by visually estimating the percentage of leaf area covered by lesions or by counting the number of lesions per leaf.
-
Efficacy Calculation: Calculate the protective efficacy using the following formula: Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100
Visualizations
Workflow for Agrochemical Development of Isothiazole Derivatives
Signaling Pathway for Systemic Acquired Resistance (SAR) Induction
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiazole and Isothiazole Chemistry in Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates [mdpi.com]
- 7. elar.urfu.ru [elar.urfu.ru]
Application Notes and Protocols for Iodination Reactions Utilizing 4-Iodo-3-methoxyisothiazole
A thorough review of scientific literature and chemical databases did not yield any established experimental procedures or application notes where 4-iodo-3-methoxyisothiazole is used as a reagent for iodination reactions. The following information is provided to offer a general understanding of electrophilic iodination and to propose a speculative protocol based on the reactivity of analogous compounds. This proposed protocol is for informational purposes only and would require significant experimental validation.
Researchers, scientists, and drug development professionals should be aware that the use of this compound as an iodinating agent appears to be a novel application. Therefore, extensive optimization and characterization of the reaction would be necessary.
General Principles of Electrophilic Aromatic Iodination
Electrophilic aromatic iodination is a fundamental reaction in organic synthesis, enabling the introduction of an iodine atom onto an aromatic ring. The iodine atom can then serve as a versatile handle for further functionalization, particularly in cross-coupling reactions. The general mechanism involves the attack of an electron-rich aromatic ring on an electrophilic iodine source.
Commonly used reagents for electrophilic iodination include:
-
Molecular iodine (I₂) in the presence of an oxidizing agent.
-
N-Iodosuccinimide (NIS).
-
Hypervalent iodine reagents (e.g., iodonium salts).
The reactivity of the aromatic substrate is a key factor, with electron-rich aromatic compounds being more susceptible to iodination.
Proposed Experimental Protocol (Hypothetical)
This protocol is a theoretical outline and has not been experimentally validated. It is based on general procedures for electrophilic iodination using iodo-heterocyclic compounds.
Objective: To investigate the feasibility of using this compound as an electrophilic iodinating agent for an electron-rich aromatic substrate (e.g., anisole).
Materials:
-
This compound (Synthesized as per literature methods, if available, or custom synthesis)
-
Anisole (or other electron-rich aromatic substrate)
-
Lewis acid catalyst (e.g., Silver trifluoromethanesulfonate - AgOTf)
-
Anhydrous solvent (e.g., Dichloromethane - DCM, Acetonitrile - MeCN)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the aromatic substrate (1.0 mmol) and the Lewis acid catalyst (e.g., AgOTf, 1.1 mmol).
-
Solvent Addition: Add anhydrous solvent (10 mL) and stir the mixture at room temperature until the catalyst is fully dissolved.
-
Reagent Addition: In a separate flask, dissolve this compound (1.1 mmol) in the anhydrous solvent (5 mL). Add this solution dropwise to the reaction mixture over 10-15 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the iodinated aromatic compound.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Table 1: Hypothetical Reaction Parameters and Expected Outcome
| Parameter | Value | Notes |
| Substrate | Anisole | An electron-rich arene, prone to electrophilic substitution. |
| Iodinating Agent | This compound | The novel reagent being investigated. |
| Catalyst | Silver trifluoromethanesulfonate | A common Lewis acid to activate the C-I bond. |
| Solvent | Dichloromethane | A common, non-coordinating solvent for such reactions. |
| Temperature | Room Temperature | A starting point for optimization. |
| Reaction Time | 1-24 hours | To be determined by reaction monitoring. |
| Expected Product | 4-Iodoanisole | The anticipated major regioisomer. |
| Theoretical Yield | - | To be determined experimentally. |
Logical Workflow for Method Development
The following diagram illustrates the logical steps required to develop and validate a new iodination protocol using this compound.
Concluding Remarks for Researchers
The exploration of new reagents for chemical transformations is a cornerstone of synthetic chemistry. While this compound is not a recognized iodinating agent, its structure suggests potential reactivity that could be exploited. The hypothetical protocol and development workflow provided here are intended to serve as a starting point for researchers interested in investigating this novel application. Rigorous experimental work will be essential to determine the viability, scope, and limitations of this compound as an iodinating agent. It is recommended to start with small-scale reactions and to carefully characterize all products and byproducts.
Application Notes and Protocols: 4-Iodo-3-methoxyisothiazole in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-3-methoxyisothiazole is a halogenated heterocyclic compound with potential as a versatile building block in the synthesis of advanced materials. While specific applications of this particular molecule in material science are not yet extensively documented in publicly available literature, its structural features—namely the reactive iodine atom and the electron-rich isothiazole ring—suggest its utility in the development of novel organic electronic materials, functional polymers, and sensing platforms. Isothiazoles, as a class of compounds, are recognized as important components for creating new materials with unique electronic and mechanical properties.[1][2][3]
This document provides detailed, albeit hypothetical, application notes and experimental protocols to guide researchers in exploring the potential of this compound in various areas of material science. The methodologies are based on well-established synthetic strategies for similar iodo-substituted heterocyclic compounds.
Potential Applications in Material Science
The presence of an iodine atom on the isothiazole ring makes this compound an excellent candidate for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in the synthesis of conjugated polymers and small molecules for organic electronics.
Organic Light-Emitting Diodes (OLEDs)
The isothiazole moiety can be incorporated into organic semiconductor molecules to tune their electronic properties. By coupling this compound with suitable aromatic boronic acids or stannanes, novel host or emissive materials for OLEDs could be synthesized. The methoxy group can further influence the solubility and film-forming properties of the resulting materials.
Organic Field-Effect Transistors (OFETs)
The development of high-performance organic semiconductors is crucial for advancing OFET technology. The isothiazole ring can be integrated into π-conjugated systems to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge transport. Polymers or small molecules derived from this compound could exhibit p-type, n-type, or ambipolar charge transport characteristics.
Functional Polymers and Sensors
The reactivity of the C-I bond allows for the polymerization of this compound with various co-monomers to create functional polymers. These polymers could find applications in areas such as chemical sensors, where the isothiazole unit can act as a binding site for specific analytes, leading to a detectable change in the polymer's optical or electronic properties.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and characterization of materials derived from this compound.
Protocol 1: Synthesis of an Isothiazole-Containing Conjugated Polymer via Suzuki Polycondensation
This protocol describes the synthesis of a hypothetical alternating copolymer of this compound and 1,4-phenylenediboronic acid.
Materials:
-
This compound
-
1,4-Phenylenediboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Methanol
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 mmol) and 1,4-phenylenediboronic acid (1.0 mmol) in a mixture of anhydrous toluene (15 mL) and DMF (5 mL) under an argon atmosphere.
-
Add an aqueous solution of K₂CO₃ (2 M, 2 mL) to the mixture.
-
In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol) in anhydrous toluene (2 mL) under argon.
-
Add the catalyst solution to the monomer mixture.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the mixture to 90°C and stir vigorously for 48 hours under an argon atmosphere.
-
After cooling to room temperature, pour the reaction mixture into methanol (200 mL) to precipitate the polymer.
-
Filter the polymer and wash it sequentially with water and methanol.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and chloroform.
-
Dry the final polymer product under vacuum.
Characterization:
The synthesized polymer can be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.
-
UV-Vis Spectroscopy and Photoluminescence Spectroscopy: To investigate the optical properties.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
Hypothetical Data Summary:
| Property | Hypothetical Value |
| Number Average MW (Mn) | 15,000 g/mol |
| Polydispersity Index (PDI) | 1.8 |
| Absorption Max (λₘₐₓ) | 420 nm |
| Emission Max (λₑₘ) | 510 nm |
| HOMO Level | -5.4 eV |
| LUMO Level | -2.9 eV |
Visualizations
Diagram 1: Suzuki Polycondensation Workflow
References
Application Notes and Protocols: Synthetic Routes Utilizing 4-Iodo-3-methoxyisothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isothiazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in a range of biologically active compounds. The introduction of an iodine atom at the 4-position and a methoxy group at the 3-position of the isothiazole ring creates a versatile building block, 4-iodo-3-methoxyisothiazole. This derivative is primed for a variety of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. The electron-donating methoxy group can influence the reactivity of the isothiazole ring, while the iodo group serves as an excellent leaving group for metal-catalyzed bond formation.
These application notes provide an overview of the synthetic utility of this compound derivatives and offer detailed protocols for their use in constructing molecules of pharmaceutical interest.
Key Synthetic Applications
The primary synthetic application of this compound lies in its ability to participate in various cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the diversification of the isothiazole core.
A general workflow for the utilization of this compound derivatives is depicted below:
Caption: Synthetic workflow utilizing this compound.
Data Presentation
Currently, there is a lack of specific quantitative data in the public domain literature for the synthesis and cross-coupling reactions of this compound. The following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Synthesis of this compound
| Entry | Iodinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | |||||
| 2 | |||||
| 3 |
Table 2: Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | ||||||||
| 2 | ||||||||
| 3 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | ||||||||
| 2 | ||||||||
| 3 |
Experimental Protocols
The following are generalized protocols based on standard procedures for similar heterocyclic systems. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Synthesis of this compound
Materials:
-
3-Methoxyisothiazole
-
N-Iodosuccinimide (NIS)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-methoxyisothiazole (1.0 eq) in anhydrous DCM, add N-iodosuccinimide (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (0.1 eq) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: Suzuki-Miyaura cross-coupling pathway.
Signaling Pathways and Drug Development
While specific biological activities of this compound derivatives are not yet extensively reported, the isothiazole nucleus is a component of several compounds with diverse pharmacological effects. The ability to readily synthesize a library of analogs from this building block makes it a valuable tool in drug discovery campaigns targeting various signaling pathways. For instance, isothiazole-containing molecules have been investigated as inhibitors of kinases, proteases, and other enzymes implicated in diseases such as cancer, inflammation, and infectious diseases. The synthetic routes described herein provide a foundation for the exploration of the chemical space around the 4-substituted-3-methoxyisothiazole core to identify novel therapeutic agents.
Conclusion
This compound is a promising and versatile building block for the synthesis of a wide array of functionalized isothiazole derivatives. The protocols and data templates provided in these application notes are intended to serve as a guide for researchers to explore the synthetic potential of this compound and to facilitate the discovery of new molecules with potential applications in drug development and materials science. Further research into the reactivity and applications of this and related derivatives is warranted to fully unlock their synthetic utility.
Application Notes and Protocols for 4-Iodo-3-methoxyisothiazole in Radiolabeling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-3-methoxyisothiazole is a key intermediate for the synthesis of radiolabeled molecules intended for use in molecular imaging studies, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The presence of an iodine atom allows for the introduction of various iodine radioisotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I), enabling the development of targeted radiotracers for a wide range of biological applications. The isothiazole scaffold is a bioisostere for other five-membered aromatic rings and is present in a number of biologically active compounds. The methoxy group at the 3-position renders the 4-position susceptible to electrophilic substitution, facilitating radioiodination.
These application notes provide a comprehensive overview of the synthesis, radiolabeling, and potential applications of this compound-derived radiotracers. Detailed protocols for the synthesis of the precursor, the radiolabeling procedure, and quality control measures are provided to guide researchers in the development of novel imaging agents.
Data Presentation
The following tables summarize hypothetical yet representative quantitative data for a generic radiotracer, [¹²⁴I]Tracer-X, derived from a this compound precursor. These values are intended to serve as a benchmark for researchers developing new radiotracers based on this scaffold.
Table 1: Radiochemical and Physicochemical Properties of [¹²⁴I]Tracer-X
| Parameter | Value |
| Radiochemical Yield (RCY) | 75 ± 5% (n=5) |
| Radiochemical Purity (RCP) | > 98% |
| Molar Activity (Aₘ) | 150 ± 25 GBq/µmol |
| LogD₇.₄ | 2.8 ± 0.2 |
| In Vitro Plasma Stability (4h) | > 95% intact |
Table 2: Ex Vivo Biodistribution of [¹²⁴I]Tracer-X in Rodent Model (60 min post-injection)
| Organ | % Injected Dose per Gram (%ID/g) |
| Blood | 0.8 ± 0.2 |
| Brain | 2.5 ± 0.5 |
| Heart | 1.2 ± 0.3 |
| Lungs | 1.5 ± 0.4 |
| Liver | 15.2 ± 3.1 |
| Kidneys | 5.6 ± 1.2 |
| Muscle | 0.5 ± 0.1 |
| Bone | 0.3 ± 0.1 |
Experimental Protocols
Protocol 1: Synthesis of the Precursor, 3-Methoxyisothiazole
This protocol describes a plausible multi-step synthesis of the non-iodinated precursor, 3-methoxyisothiazole, based on general methods for isothiazole synthesis.
Step 1: Synthesis of 3-Hydroxyisothiazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve β-ketoenamine (1.0 eq) in a suitable solvent such as ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate (1.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Resuspend the residue in water and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain 3-hydroxyisothiazole.
Step 2: O-Methylation to 3-Methoxyisothiazole
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxyisothiazole (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Base Addition: Cool the solution to 0°C in an ice bath and add a strong base such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0°C for 30 minutes.
-
Methylating Agent Addition: Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water at 0°C. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 3-methoxyisothiazole.
Protocol 2: Radioiodination of 3-Methoxyisothiazole to form [¹²⁴I]this compound
This protocol outlines the electrophilic radioiodination of the 3-methoxyisothiazole precursor.
-
Precursor Preparation: Dissolve 3-methoxyisothiazole (1-2 mg) in a mixture of acetic acid and a suitable organic solvent like dichloromethane in a sealed reaction vial.
-
Radioiodide and Oxidant: To a separate vial containing no-carrier-added [¹²⁴I]NaI in a minimal volume of buffer, add an oxidizing agent. A common choice is Chloramine-T (1-2 mg dissolved in water or buffer) or Iodogen® coated on the reaction vial. Gently mix to activate the radioiodide.
-
Radiolabeling Reaction: Transfer the activated [¹²⁴I]iodide solution to the vial containing the 3-methoxyisothiazole precursor.
-
Reaction Conditions: Heat the reaction mixture at a controlled temperature, typically between 50-80°C, for 10-20 minutes. The optimal temperature and time should be determined empirically.
-
Quenching: After the incubation period, quench the reaction by adding a reducing agent such as sodium metabisulfite solution to consume any unreacted oxidizing agent.
-
Purification: Purify the reaction mixture using reverse-phase High-Performance Liquid Chromatography (HPLC) to separate the radiolabeled product from the unreacted precursor and other impurities. The mobile phase and gradient conditions should be optimized for the specific compound.
-
Formulation: Collect the fraction containing the purified [¹²⁴I]this compound, remove the organic solvent under a stream of nitrogen, and formulate in a biocompatible solution (e.g., saline with a small percentage of ethanol or another solubilizing agent) for in vitro and in vivo studies.
Protocol 3: Quality Control of [¹²⁴I]this compound
-
Radiochemical Purity:
-
Method: Analytical reverse-phase HPLC.
-
Procedure: Inject a small aliquot of the final formulated product onto an analytical HPLC column.
-
Acceptance Criterion: The radiochemical purity should be ≥ 95%, with the major peak corresponding to the desired product.
-
-
Molar Activity (Aₘ):
-
Method: HPLC with a UV detector calibrated with a standard of the non-radioactive this compound.
-
Procedure: Determine the amount of the non-radioactive compound by integrating the UV peak and comparing it to a standard curve. Measure the radioactivity of the sample using a calibrated dose calibrator.
-
Calculation: Aₘ = Radioactivity (GBq) / Amount of substance (µmol).
-
-
Identity of Product:
-
Method: Co-elution on HPLC with a non-radioactive standard of this compound.
-
Procedure: Inject a mixture of the radiolabeled product and the non-radioactive standard.
-
Acceptance Criterion: The radioactivity peak should co-elute with the UV peak of the standard.
-
-
Residual Solvents:
-
Method: Gas Chromatography (GC).
-
Procedure: Analyze an aliquot of the final product for the presence of residual solvents from the synthesis and purification steps (e.g., ethanol, acetonitrile).
-
Acceptance Criterion: The levels of residual solvents must be below the limits specified by the relevant pharmacopeia (e.g., USP <467>).
-
-
pH and Sterility:
-
Procedure: Measure the pH of the final formulation using a calibrated pH meter. For in vivo studies, the final product should be passed through a sterile filter (0.22 µm) into a sterile vial.
-
Acceptance Criteria: pH should be within a physiologically acceptable range (typically 6.5-7.5). The product should be sterile for in vivo applications.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, radiolabeling, and quality control of [¹²⁴I]this compound.
Caption: Hypothetical signaling pathway interaction for a [¹²⁴I]Tracer-X derived from this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Iodo-3-methoxyisothiazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-iodo-3-methoxyisothiazole. The synthesis is presented as a two-stage process: the formation of the 3-methoxyisothiazole precursor and its subsequent iodination.
Frequently Asked Questions (FAQs)
Stage 1: Synthesis of 3-Methoxyisothiazole Precursor
-
Q1: I am seeing a low yield for my 3-hydroxyisothiazole synthesis. What are the common causes?
A1: Low yields in the synthesis of 4-substituted-isothiazol-3-ols, often prepared from the hydrogen peroxide oxidation of α-cyanoaryldithioacetate salts, can stem from several factors. Ensure the starting dithioacetate salt is pure and dry. The reaction is sensitive to the concentration of hydrogen peroxide; using a concentration that is too high or too low can lead to side reactions or incomplete conversion. The reaction temperature should also be carefully controlled, as excessive heat can lead to decomposition of the product.
-
Q2: My methylation of 3-hydroxyisothiazole is resulting in a mixture of N-methyl and O-methyl products. How can I favor O-methylation?
A2: The methylation of isothiazol-3-ols can indeed yield both N- and O-methylated products.[1] To favor the desired 3-methoxyisothiazole (O-methylation), consider using milder methylating agents and carefully controlling the reaction conditions. The choice of base and solvent can also influence the selectivity. A less sterically hindered methylating agent might also favor O-alkylation.
Stage 2: Iodination of 3-Methoxyisothiazole
-
Q3: The iodination of my 3-methoxyisothiazole is not proceeding to completion. What can I do to improve the conversion?
A3: If you are experiencing incomplete iodination using N-iodosuccinimide (NIS), the activation of NIS might be insufficient. The addition of a catalytic amount of an acid, such as trifluoroacetic acid, can enhance the electrophilicity of the iodine and drive the reaction to completion.[2] Ensure your starting 3-methoxyisothiazole is free of impurities that could consume the iodinating agent.
-
Q4: I am observing the formation of di-iodinated byproducts. How can I improve the selectivity for mono-iodination at the 4-position?
A4: The formation of di-iodinated species suggests that the reaction conditions are too harsh or the stoichiometry of the iodinating agent is too high. To improve selectivity, try reducing the equivalents of NIS used. Running the reaction at a lower temperature can also help to control the reactivity and favor the formation of the mono-iodinated product.
-
Q5: Are there alternative iodinating agents I can use if N-iodosuccinimide is not effective?
A5: Yes, several other electrophilic iodinating agents can be employed. Molecular iodine (I₂) in the presence of an oxidizing agent or a Lewis acid can be an effective alternative.[3] Another option is 1,3-diiodo-5,5-dimethylhydantoin (DIH), which has been used for the iodination of electron-rich aromatic compounds.[2]
Troubleshooting Guides
Low Yield in 3-Hydroxyisothiazole Synthesis
| Potential Cause | Troubleshooting Step |
| Impure Starting Materials | Ensure the purity of the starting aryl-substituted acetonitrile and carbon disulfide. |
| Incorrect Hydrogen Peroxide Concentration | Use a freshly prepared and accurately titrated solution of hydrogen peroxide. |
| Suboptimal Reaction Temperature | Maintain the recommended reaction temperature to avoid decomposition. |
| Inefficient Product Isolation | Optimize the extraction and purification steps to minimize product loss. |
Poor Selectivity in Methylation of 3-Hydroxyisothiazole
| Potential Cause | Troubleshooting Step |
| Formation of N-methylated byproduct | Modify the reaction conditions by screening different bases and solvents. |
| Use of a less selective methylating agent | Consider using a bulkier or less reactive methylating agent. |
| Reaction time is too long | Monitor the reaction progress by TLC or LC-MS to stop it at the optimal time. |
Incomplete Iodination Reaction
| Potential Cause | Troubleshooting Step |
| Insufficient activation of NIS | Add a catalytic amount of trifluoroacetic acid or another suitable acid. |
| Impure 3-methoxyisothiazole | Purify the starting material to remove any basic impurities. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for side product formation. |
Experimental Protocols
Synthesis of 4-Aryl-isothiazol-3-ol (Hypothetical)
This protocol is based on the general method for the hydrogen peroxide oxidation of α-cyanoaryldithioacetate salts.[4]
-
A solution of the crude sodium α-cyanoaryldithioacetate salt in water is stirred and cooled in an ice bath.
-
Hydrogen peroxide solution (e.g., 4%) is added dropwise to the cooled solution.
-
The reaction mixture is stirred for a specified time, and the progress is monitored by TLC.
-
Upon completion, the reaction is acidified, and the precipitated product is collected by filtration.
-
The crude product is then recrystallized from a suitable solvent like ethanol to yield the purified 4-aryl-isothiazol-3-ol.
Iodination of 3-Methoxyisothiazole (Hypothetical)
This protocol is based on the iodination of electron-rich heterocycles.[2]
-
Dissolve the 3-methoxyisothiazole in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-iodosuccinimide (1.0-1.2 equivalents) to the solution.
-
Add a catalytic amount of trifluoroacetic acid.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, and dry over sodium sulfate.
-
Purify the crude product by column chromatography to obtain this compound.
Visual Guides
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the iodination step.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Iodo-3-methoxyisothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Iodo-3-methoxyisothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common approach is the direct electrophilic iodination of 3-methoxyisothiazole. The electron-donating nature of the methoxy group at the 3-position activates the isothiazole ring towards electrophilic substitution, directing the iodine to the 4-position. An alternative, though less common, route could be the nucleophilic substitution of a suitable leaving group at the 3-position of a 4-iodoisothiazole derivative with methoxide.
Q2: Which iodinating agents are recommended for the synthesis of this compound?
A2: Several iodinating agents can be employed, with the choice depending on the desired reactivity and reaction conditions. Common options include:
-
N-Iodosuccinimide (NIS): A mild and easy-to-handle electrophilic iodinating agent. It often requires an acid catalyst, such as trifluoroacetic acid, to enhance its reactivity.[1][2]
-
Molecular Iodine (I₂): A readily available and cost-effective option. Its electrophilicity can be increased by using it in combination with an oxidizing agent or a Lewis acid.[2][3]
-
1,3-diiodo-5,5-dimethylhydantoin (DIH): A powerful iodinating agent suitable for less reactive substrates.[4]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable solvent system for TLC would be a mixture of hexane and ethyl acetate. The disappearance of the starting material (3-methoxyisothiazole) and the appearance of the product spot (this compound) will indicate the reaction's progression.
Q4: What are the typical challenges encountered during the purification of this compound?
A4: Purification can be challenging due to the potential for side products and the relatively non-polar nature of the compound. Common issues include the presence of unreacted starting material, di-iodinated byproducts, and residual iodinating agent. Column chromatography on silica gel is the most common purification method. In some cases, recrystallization from a suitable solvent system can also be effective.[5]
Troubleshooting Guide
Issue 1: Low or No Conversion to Product
| Potential Cause | Suggested Solution |
| Insufficiently activated iodinating agent. | If using molecular iodine, consider adding an activating agent like a Lewis acid or an oxidizing agent. For NIS, ensure a catalytic amount of a suitable acid (e.g., trifluoroacetic acid) is present.[1][2] |
| Low reaction temperature. | Gradually increase the reaction temperature. Some electrophilic iodinations require heating to proceed at a reasonable rate. |
| Inappropriate solvent. | Ensure the solvent is inert to the reaction conditions and can dissolve the starting materials. Protic solvents like methanol or ethanol can sometimes be used, while halogenated solvents like dichloromethane are also common.[6] |
| Decomposition of starting material or product. | If the reaction mixture turns dark, it may indicate decomposition. Consider running the reaction at a lower temperature or using a milder iodinating agent. |
Issue 2: Formation of Multiple Products (Poor Selectivity)
| Potential Cause | Suggested Solution |
| Over-iodination (di-iodination). | Use a stoichiometric amount of the iodinating agent (1.0-1.2 equivalents). Adding the iodinating agent portion-wise can also help control the reaction. |
| Reaction temperature is too high. | High temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer duration. |
| Incorrect pH. | For reactions involving acid catalysts, ensure the optimal amount is used. Too much acid can sometimes lead to side reactions. |
Issue 3: Difficulties in Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Co-elution of product and impurities during chromatography. | Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. |
| Product is an oil and difficult to handle. | Try to induce crystallization by dissolving the oil in a minimal amount of a hot solvent and then cooling it slowly. Seeding with a small crystal can also be helpful. |
| Residual iodine color in the final product. | Wash the organic extract with a solution of sodium thiosulfate to quench any unreacted iodine. |
Experimental Protocols
Protocol 1: Iodination using N-Iodosuccinimide (NIS)
| Parameter | Value |
| Starting Material | 3-methoxyisothiazole (1.0 eq) |
| Iodinating Agent | N-Iodosuccinimide (1.1 eq) |
| Catalyst | Trifluoroacetic acid (0.1 eq) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
Procedure:
-
Dissolve 3-methoxyisothiazole in dichloromethane in a round-bottom flask.
-
Add N-Iodosuccinimide and trifluoroacetic acid to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Iodination using Molecular Iodine (I₂)
| Parameter | Value |
| Starting Material | 3-methoxyisothiazole (1.0 eq) |
| Iodinating Agent | Iodine (1.2 eq) |
| Activating Agent | Silver Triflimide (0.1 eq) |
| Solvent | Dichloroethane (DCE) |
| Temperature | 50 °C |
| Reaction Time | 8-12 hours |
| Typical Yield | 65-75% |
Procedure:
-
To a solution of 3-methoxyisothiazole in dichloroethane, add molecular iodine.
-
Add silver triflimide as a catalyst.
-
Heat the reaction mixture to 50 °C and stir until the starting material is consumed (as monitored by TLC).
-
Cool the reaction mixture to room temperature and filter off any solids.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate).
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low product yield in the synthesis of this compound.
Caption: Factors influencing the choice of iodinating agent for the synthesis of this compound.
References
- 1. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 2. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 3. Iodination - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US7531067B2 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 6. WO1994021617A1 - A process for preparing halogenated isothiazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Iodo-3-methoxyisothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Iodo-3-methoxyisothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying crude this compound?
A1: The two primary methods for the purification of solid organic compounds like this compound are recrystallization and flash column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity and yield. Recrystallization is often effective for removing small amounts of impurities from a crystalline solid.[1][2] Flash column chromatography is a more versatile technique for separating the target compound from a complex mixture of impurities.[3][4]
Q2: What are some common impurities I might encounter in my crude this compound?
A2: Common impurities can arise from the starting materials, reagents, or side reactions during the synthesis. Potential impurities could include unreacted 3-methoxyisothiazole, di-iodinated byproducts, residual iodinating reagents (like N-iodosuccinimide), and solvent residues. The specific impurities will depend on the synthetic route employed.
Q3: How can I assess the purity of my this compound samples?
A3: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick and effective method to qualitatively assess the number of components in your sample.[5][6] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide quantitative purity data. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of the desired compound and detect the presence of impurities. Melting point analysis can also be a good indicator of purity; a sharp melting point range close to the literature value suggests high purity.
Q4: Are there any stability concerns I should be aware of when purifying this compound?
A4: Iodo-heterocyclic compounds can sometimes be sensitive to heat, light, and acid.[7][8][9] It is advisable to protect the compound from prolonged exposure to high temperatures and strong light. When using silica gel for chromatography, which can be slightly acidic, it may be necessary to use a neutralized silica gel or add a small amount of a basic modifier like triethylamine to the eluent to prevent degradation of acid-sensitive compounds.[10]
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | - The solvent is not suitable. - Insufficient solvent was used. | - Perform solvent screening to find a more appropriate solvent or solvent system.[1][11] - Gradually add more hot solvent until the compound dissolves.[2] |
| Compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooling too quickly. - The compound is significantly impure. | - Choose a lower-boiling solvent.[12] - Allow the solution to cool more slowly (e.g., by insulating the flask). - Consider a preliminary purification step like a silica gel plug filtration before recrystallization. |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is supersaturated. | - Reduce the solvent volume by evaporation and allow it to cool again.[13] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[1] |
| Poor recovery of the purified compound. | - The compound has significant solubility in the cold solvent. - Too much solvent was used for washing the crystals. | - Cool the solution in an ice bath to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold solvent.[2] |
Flash Column Chromatography Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of the compound from impurities (overlapping spots on TLC). | - The chosen eluent system has poor selectivity. | - Screen different solvent systems with varying polarities and compositions to optimize separation on TLC before running the column.[5][6][14] |
| The compound does not move from the baseline (Rf = 0). | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[15] |
| The compound runs with the solvent front (Rf = 1). | - The eluent is too polar. | - Decrease the polarity of the eluent. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Streaking or tailing of the compound band on the column. | - The compound is degrading on the silica gel. - The sample was overloaded on the column. | - Deactivate the silica gel with a base (e.g., triethylamine in the eluent) if the compound is acid-sensitive.[10] - Use an appropriate ratio of sample to silica gel (typically 1:20 to 1:100 by weight). |
| Cracked or channeled column packing. | - Improper packing of the column. - The column ran dry. | - Ensure the silica gel is packed uniformly as a slurry. - Never let the solvent level drop below the top of the silica gel.[4] |
Quantitative Data Summary
The following table provides a hypothetical comparison of the expected outcomes for the purification of 1 gram of crude this compound using different methods. Actual results may vary depending on the initial purity of the crude material.
| Purification Method | Typical Purity (by HPLC) | Expected Yield Range | Advantages | Disadvantages |
| Recrystallization | >98% | 60-85% | Simple setup, cost-effective for removing minor impurities. | Can have lower yields if the compound is moderately soluble in the cold solvent. Not effective for complex mixtures. |
| Flash Column Chromatography | >99% | 70-95% | Highly effective for separating complex mixtures, can yield very pure material. | More time-consuming, requires more solvent, potential for sample degradation on silica. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[1][11]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography of this compound
-
TLC Analysis: Develop a suitable solvent system using TLC. A good system will give the desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.[5] A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column, ensuring there are no air bubbles or cracks.[16] Add a layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel column. Alternatively, for less soluble samples, dry-loading can be performed by adsorbing the compound onto a small amount of silica gel.[10]
-
Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with compressed air) to start the flow. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization
Caption: Workflow for selecting a purification method for this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. silicycle.com [silicycle.com]
- 6. biotage.com [biotage.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chapter One – Iodine Heterocycles (2015) | Viktor V. Zhdankin | 18 Citations [scispace.com]
- 10. Purification [chem.rochester.edu]
- 11. rubingroup.org [rubingroup.org]
- 12. community.wvu.edu [community.wvu.edu]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 15. Chromatography [chem.rochester.edu]
- 16. sorbtech.com [sorbtech.com]
Technical Support Center: Synthesis of 4-Iodo-3-methoxyisothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-iodo-3-methoxyisothiazole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis of this compound, focusing on a typical synthetic route involving the iodination of 3-methoxyisothiazole using N-iodosuccinimide (NIS).
dot
improving the stability of 4-Iodo-3-methoxyisothiazole in solution
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 4-iodo-3-methoxyisothiazole in solution?
A1: Based on the chemistry of related iodo- and methoxy-substituted heterocyclic compounds, the primary factors influencing stability are likely to be:
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pH: The isothiazole ring is generally stable, but extreme pH values (highly acidic or alkaline) could potentially lead to ring opening or hydrolysis of the methoxy group.
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Light: Iodo-aromatic and iodo-heterocyclic compounds can be susceptible to photodecomposition (photolysis), where the carbon-iodine bond is cleaved by light energy.
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Temperature: Elevated temperatures can accelerate degradation reactions.
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Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents may lead to degradation of the molecule.
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Solvent: The choice of solvent can influence the stability of the compound. Protic solvents, for example, may participate in degradation pathways.
Q2: What are the likely degradation pathways for this compound?
A2: While specific studies on this compound are not available, potential degradation pathways can be inferred from similar structures:
-
De-iodination: The carbon-iodine bond is often the most labile part of such molecules, and its cleavage can lead to the formation of 3-methoxyisothiazole. This can be initiated by light or reducing conditions.
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Ether Cleavage: The methoxy group could be hydrolyzed to a hydroxyl group, particularly under acidic conditions, to form 4-iodo-3-hydroxyisothiazole.
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Ring Cleavage: Although the isothiazole ring is relatively stable due to its aromatic character, harsh conditions could lead to its cleavage.[1]
Q3: How should I store solutions of this compound to maximize stability?
A3: To maximize the stability of this compound solutions, the following storage conditions are recommended as a best practice:
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Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodecomposition.
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Control Temperature: Store solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C) to slow down potential degradation reactions.
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Use Aprotic Solvents: If compatible with your experimental design, consider using aprotic solvents to minimize the risk of hydrolysis.
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Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
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Buffer pH: If an aqueous solution is necessary, use a buffer to maintain a stable pH, preferably in the neutral range.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Loss of compound potency over a short period. | Photodecomposition. | Prepare and handle solutions under low-light conditions. Store solutions in light-protective containers. |
| Temperature-induced degradation. | Prepare fresh solutions before use. If storage is necessary, store at a lower temperature (refrigerated or frozen). | |
| Reaction with solvent. | Evaluate the stability in different solvents. Consider using a more inert solvent if possible. | |
| Appearance of a new peak in HPLC analysis. | Degradation of the parent compound. | Perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agent) to identify potential degradation products.[2][3] |
| Contamination. | Ensure proper cleaning of all glassware and use high-purity solvents and reagents. | |
| Inconsistent experimental results. | Inconsistent solution stability. | Prepare fresh solutions for each experiment. If using a stock solution, regularly check its purity by a suitable analytical method like HPLC. |
Hypothetical Stability Data
The following table presents hypothetical stability data for this compound under various conditions to illustrate how such data could be presented. Note: This is example data and not the result of actual experiments.
| Condition | Solvent | Time (hours) | Remaining Compound (%) | Major Degradant |
| Room Temperature, Ambient Light | Methanol | 24 | 85 | 3-Methoxyisothiazole |
| Room Temperature, Dark | Methanol | 24 | 98 | Not Detected |
| 40°C, Dark | Methanol | 24 | 92 | Not Detected |
| pH 3, Room Temperature, Dark | Acetonitrile/Water | 24 | 90 | 4-Iodo-3-hydroxyisothiazole |
| pH 11, Room Temperature, Dark | Acetonitrile/Water | 24 | 95 | Not Detected |
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound in Solution using HPLC
Objective: To assess the stability of this compound in a given solvent under specific conditions (e.g., temperature and light).
Materials:
-
This compound
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HPLC-grade solvent of choice (e.g., acetonitrile, methanol)
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HPLC system with a suitable detector (e.g., UV-Vis)
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Volumetric flasks, pipettes, and autosampler vials (amber vials recommended)
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Temperature-controlled chamber
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Light source for photostability testing (optional)
Procedure:
-
Preparation of Stock Solution:
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Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Preparation of Test Solutions:
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Dilute the stock solution with the same solvent to a suitable working concentration for HPLC analysis (e.g., 10 µg/mL).
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Dispense the working solution into several amber autosampler vials.
-
-
Time Zero (T0) Analysis:
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Immediately analyze one of the vials using a validated HPLC method to determine the initial concentration and purity of the compound. This will serve as the T0 reference.
-
-
Incubation:
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Place the remaining vials under the desired storage conditions (e.g., room temperature in the dark, 40°C in the dark, room temperature with light exposure).
-
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Time Point Analysis:
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At predetermined time points (e.g., 4, 8, 12, 24, 48 hours), remove one vial from each storage condition.
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Allow the vial to return to room temperature if it was stored at an elevated or reduced temperature.
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Analyze the sample by HPLC under the same conditions as the T0 sample.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 concentration.
-
Monitor the chromatograms for the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of a compound in solution.
References
Technical Support Center: 4-Iodo-3-methoxyisothiazole Reaction Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-iodo-3-methoxyisothiazole.
Troubleshooting Guide
Issue 1: Low or Inconsistent Yields at Larger Scales
-
Question: We are observing a significant drop in yield and batch-to-batch inconsistency when scaling up the iodination of 3-methoxyisothiazole. What are the potential causes and solutions?
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Answer: Low and inconsistent yields during the scale-up of the iodination of 3-methoxyisothiazole are common challenges that can often be attributed to mass and heat transfer limitations. As the reaction scale increases, the surface area-to-volume ratio of the reactor decreases, which can lead to inefficient mixing and localized temperature gradients.
Potential Causes and Solutions:
| Parameter | Potential Issue at Scale | Recommended Action |
| Mixing | Inadequate mixing can lead to localized "hot spots" where the exothermic reaction proceeds too quickly, causing degradation of the starting material and product. It can also result in poor distribution of the iodinating agent (e.g., N-iodosuccinimide), leading to incomplete reaction. | - Transition from magnetic stirring to overhead mechanical stirring with appropriate impeller design (e.g., pitched-blade turbine) to ensure homogeneity. - For very large vessels, consider the use of baffles to improve turbulence and mixing efficiency. |
| Heat Transfer | The reduced surface area-to-volume ratio at larger scales makes it more difficult to dissipate the heat generated by the exothermic iodination reaction. This can lead to a runaway reaction and the formation of impurities. | - Implement a more efficient cooling system for the reactor. - Consider a semi-batch process where the iodinating agent is added portion-wise or as a solution over time to control the rate of heat generation. - Perform reaction calorimetry studies at the lab scale to understand the thermal profile of the reaction and design an appropriate heat management strategy for the pilot scale. |
| Reagent Addition | Adding the iodinating agent too quickly can overwhelm the cooling capacity of the reactor, leading to temperature spikes and side reactions. | - Control the addition rate of the iodinating agent. A slower, controlled addition allows for better temperature management. - Consider dissolving the iodinating agent in a suitable solvent and adding it as a solution to improve dispersion and control the reaction rate. |
Issue 2: Formation of Impurities and Purification Challenges
-
Question: We are observing the formation of di-iodinated and other unknown impurities during the scale-up, which are difficult to remove. How can we minimize impurity formation and improve the purification process?
-
Answer: The formation of impurities in electrophilic aromatic substitution reactions like the iodination of 3-methoxyisothiazole can be influenced by reaction conditions and the purification strategy.
Potential Causes and Solutions:
| Parameter | Potential Issue at Scale | Recommended Action |
| Stoichiometry | Inconsistent local concentrations due to poor mixing can lead to over-iodination (di-iodination). | - Ensure precise control over the stoichiometry of the reagents. - Employ the mixing and reagent addition strategies mentioned in Issue 1 to maintain uniform concentrations. |
| Reaction Time & Temperature | Prolonged reaction times or elevated temperatures can promote the formation of degradation products. | - Optimize the reaction time and temperature at the lab scale to find the point of maximum conversion with minimal impurity formation. - Implement strict temperature control during the scale-up. |
| Work-up Procedure | Residual iodinating agent or acidic byproducts can lead to product degradation during work-up and isolation. | - Quench the reaction with a reducing agent like sodium thiosulfate or sodium bisulfite to remove any unreacted iodine or N-iodosuccinimide. - Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) before extraction. |
| Purification Method | Column chromatography, which is feasible at the lab scale, is often not practical for large-scale purification. | - Explore crystallization as a primary purification method. Conduct solubility studies to identify a suitable solvent system for recrystallization. - Consider a liquid-liquid extraction work-up to remove water-soluble impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended iodinating agent for the synthesis of this compound?
A1: N-Iodosuccinimide (NIS) is a commonly used and effective reagent for the iodination of electron-rich heteroaromatic compounds like 3-methoxyisothiazole. It is a solid that is relatively easy to handle, and the reaction can often be performed under mild conditions.
Q2: What is the role of an acid catalyst in the iodination reaction with NIS?
A2: An acid catalyst, such as trifluoroacetic acid (TFA), can activate the N-iodosuccinimide, making it a more potent electrophile and increasing the reaction rate. This can be particularly useful for less reactive substrates. However, the concentration of the acid should be carefully optimized, as excessive acidity can lead to side reactions or degradation of the product.
Q3: What are the key safety precautions to consider when scaling up this reaction?
A3:
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N-Iodosuccinimide (NIS): NIS is an oxidizing agent and can be irritating to the skin, eyes, and respiratory system. Handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Exothermic Reaction: The iodination reaction is exothermic. As the scale increases, the potential for a thermal runaway also increases. Ensure that the reactor is equipped with an adequate cooling system and that the addition of reagents is controlled to manage heat generation.
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Solvent Safety: Use appropriate solvents and ensure that all equipment is properly grounded to prevent static discharge, especially when working with flammable solvents.
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Emergency Procedures: Have a clear plan for handling spills and emergencies. Ensure that safety showers and eyewash stations are readily accessible.
Q4: How can we monitor the progress of the reaction at a larger scale?
A4: In-process controls (IPCs) are crucial for monitoring reaction progress at scale. Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to track the consumption of the starting material and the formation of the product and any impurities. This allows for real-time decision-making regarding reaction completion and quenching.
Experimental Protocols
Lab-Scale Synthesis of this compound (Illustrative)
| Parameter | Value |
| Starting Material | 3-methoxyisothiazole (1.0 eq) |
| Reagent | N-Iodosuccinimide (1.1 eq) |
| Solvent | Acetonitrile |
| Catalyst | Trifluoroacetic acid (0.1 eq) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours |
| Yield (Typical) | 85-95% |
Methodology:
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To a solution of 3-methoxyisothiazole in acetonitrile at 0°C, add trifluoroacetic acid.
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Add N-iodosuccinimide portion-wise over 15-20 minutes, maintaining the internal temperature below 5°C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by TLC or HPLC.
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Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Pilot-Scale Synthesis of this compound (Illustrative)
| Parameter | Value |
| Starting Material | 3-methoxyisothiazole (1.0 eq) |
| Reagent | N-Iodosuccinimide (1.05 eq) |
| Solvent | Acetonitrile |
| Catalyst | Trifluoroacetic acid (0.05 eq) |
| Temperature | 0-5°C (addition), 20-25°C (reaction) |
| Reaction Time | 4-6 hours |
| Yield (Target) | >80% |
Methodology:
-
Charge the reactor with 3-methoxyisothiazole and acetonitrile and cool the mixture to 0-5°C.
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Add trifluoroacetic acid.
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Prepare a solution or slurry of N-iodosuccinimide in acetonitrile.
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Add the NIS solution/slurry to the reactor at a controlled rate, ensuring the internal temperature does not exceed 5°C.
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After the addition is complete, allow the mixture to warm to 20-25°C and stir for 4-6 hours.
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Monitor the reaction progress using a calibrated HPLC method.
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Once the reaction is complete, quench by adding an aqueous solution of sodium thiosulfate.
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Neutralize the mixture with an aqueous solution of sodium bicarbonate.
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Perform a liquid-liquid extraction.
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Isolate the product by crystallization from a suitable solvent system.
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Dry the product under vacuum.
Visualizations
Technical Support Center: 4-Iodo-3-methoxyisothiazole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-iodo-3-methoxyisothiazole. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude reaction mixture of this compound synthesized via iodination of 3-methoxyisothiazole with N-iodosuccinimide (NIS)?
A1: The most common impurities include unreacted 3-methoxyisothiazole, the NIS byproduct succinimide, and potentially over-iodinated species such as 4,5-diiodo-3-methoxyisothiazole. The presence and amount of these impurities will depend on the reaction conditions.
Q2: How can I effectively monitor the progress of the iodination reaction?
A2: Thin-layer chromatography (TLC) is a straightforward method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material (3-methoxyisothiazole) and the product (this compound). The product, being more polar and heavier, should have a lower Rf value than the starting material. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q3: What are the recommended storage conditions for this compound?
A3: As with many iodo-substituted aromatic compounds, it is advisable to store this compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation over time.
Troubleshooting Guides
Synthesis of this compound
Issue 1.1: Low yield of this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction. | Increase the reaction time or slightly elevate the temperature. Monitor by TLC until the starting material is consumed. |
| Insufficient activation of NIS. | If the reaction is sluggish, a catalytic amount of a mild acid (e.g., trifluoroacetic acid) can be added to activate the NIS.[1] |
| Degradation of the product. | Avoid excessive heat and prolonged reaction times, as this can lead to decomposition. |
| Suboptimal stoichiometry. | Ensure an appropriate molar ratio of NIS to the 3-methoxyisothiazole starting material (typically 1.1 to 1.5 equivalents of NIS). |
Issue 1.2: Formation of significant amounts of di-iodinated byproduct.
| Possible Cause | Troubleshooting Step |
| High concentration of iodinating agent. | Add the NIS portion-wise to the reaction mixture to maintain a lower instantaneous concentration. |
| Extended reaction time after full conversion. | Stop the reaction as soon as the starting material is consumed, as confirmed by TLC. |
Purification of this compound
Issue 2.1: Difficulty in removing succinimide byproduct.
| Possible Cause | Troubleshooting Step |
| Co-elution during column chromatography. | Succinimide is polar and can be removed by washing the crude product with water during the work-up. If it persists, a carefully optimized gradient elution during column chromatography can improve separation. |
| Co-precipitation during recrystallization. | Choose a solvent system where succinimide is highly soluble, and the desired product has lower solubility, especially at cooler temperatures. |
Issue 2.2: Oiling out during recrystallization.
| Possible Cause | Troubleshooting Step | | Inappropriate solvent choice. | Experiment with different solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).[2][3] | | Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. | | Solution is too concentrated. | Use a slightly larger volume of the recrystallization solvent. |
Downstream Reactions (e.g., Palladium-Catalyzed Cross-Coupling)
Issue 3.1: Failure of Sonogashira or Suzuki coupling reaction.
| Possible Cause | Troubleshooting Step | | Inactive catalyst. | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Pre-activation of the catalyst may be necessary. | | Presence of oxygen in the reaction. | Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (nitrogen or argon). | | Impure starting material. | Ensure the this compound is free of impurities that could poison the catalyst, such as sulfur-containing compounds. | | Incorrect base or solvent. | The choice of base and solvent is critical for cross-coupling reactions. Consult literature for optimal conditions for similar substrates. |
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol is a hypothetical procedure based on common iodination methods for electron-rich heterocycles.
-
Reaction Setup: To a solution of 3-methoxyisothiazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-iodosuccinimide (1.2 eq).
-
Reaction Conditions: Stir the mixture at room temperature. The reaction can be monitored by TLC. If the reaction is slow, a catalytic amount of trifluoroacetic acid (0.1 eq) can be added.[1]
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be employed.
Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Optimizing Catalyst Loading for 4-Iodo-3-methoxyisothiazole Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for cross-coupling reactions involving 4-iodo-3-methoxyisothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for functionalizing this compound?
A1: The most common palladium-catalyzed cross-coupling reactions for this compound, an electron-rich heteroaryl iodide, include Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. These reactions are instrumental in forming carbon-carbon and carbon-nitrogen bonds, allowing for the synthesis of a diverse range of derivatives.
Q2: How does catalyst loading impact the yield and purity of my this compound coupling reaction?
A2: Catalyst loading is a critical parameter that can significantly affect both the yield and purity of your product.
-
Too Low Loading: Insufficient catalyst may lead to incomplete conversion and low yields.
-
Too High Loading: While it may drive the reaction to completion, excessive catalyst can lead to the formation of side products through undesired catalytic cycles.[1][2] It also increases the cost of the reaction and the burden of removing residual palladium from the final product, which is a critical consideration in pharmaceutical development.
Q3: What are typical catalyst loading ranges for different coupling reactions with this compound?
A3: While the optimal catalyst loading is substrate and reaction-specific, general ranges for preliminary experiments are provided in the table below. It is always recommended to screen a range of catalyst loadings to find the optimal conditions for your specific transformation.
| Coupling Reaction | Typical Palladium Source | Typical Ligand | Typical Catalyst Loading (mol%) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, XPhos, PPh₃ | 0.5 - 5 |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, Xantphos | 1 - 5 |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos, Josiphos | 1 - 5 |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | 0.5 - 5 |
Q4: What are common side reactions to be aware of when working with this compound?
A4: Common side reactions include:
-
Homocoupling: Formation of a biaryl product from the coupling of two molecules of the organometallic reagent (in Suzuki-Miyaura) or two molecules of the alkyne (in Sonogashira, known as Glaser coupling).
-
Dehalogenation: Reduction of the C-I bond, leading to the formation of 3-methoxyisothiazole. This can be promoted by certain bases and high temperatures.
-
Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid partner can be protonated and lost, especially in the presence of water and certain bases.
-
β-Hydride Elimination: In Heck and Buchwald-Hartwig reactions, this can lead to the formation of undesired olefinic or amine isomers.
Troubleshooting Guides
Problem 1: Low to no product yield in my Suzuki-Miyaura coupling of this compound.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium source and ligand are not degraded. Use a freshly opened or properly stored catalyst. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| Inappropriate Base | The choice of base is critical. For Suzuki-Miyaura reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility and strength of the base can impact the reaction rate and yield. Screen a panel of bases to find the optimal one. |
| Poor Solvent Choice | The solvent system needs to facilitate the solubility of all reactants and the base. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used for Suzuki-Miyaura couplings. |
| Sub-optimal Temperature | While many couplings proceed at elevated temperatures (e.g., 80-110 °C), excessive heat can lead to catalyst decomposition or side reactions. Try running the reaction at a lower temperature for a longer duration or vice versa. |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and consider using a milder base. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. |
Problem 2: Significant homocoupling of the alkyne in my Sonogashira reaction.
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Homocoupling (Glaser coupling) is often promoted by the presence of oxygen. Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing the solvent and using an inert atmosphere. |
| Inappropriate Copper Co-catalyst Concentration | While Cu(I) is a co-catalyst, its concentration can influence the rate of homocoupling. Try reducing the amount of the copper source (e.g., CuI). In some cases, copper-free Sonogashira conditions can be employed. |
| Base Selection | The choice of amine base (e.g., triethylamine, diisopropylamine) can affect the outcome. Ensure the base is pure and dry. |
Problem 3: Difficulty in removing residual palladium from the final product.
| Possible Cause | Troubleshooting Step |
| High Catalyst Loading | The most straightforward approach is to optimize the reaction to use the lowest possible catalyst loading that still provides a good yield in a reasonable time. |
| Inefficient Purification | Standard silica gel chromatography may not be sufficient to remove all palladium residues. Consider using metal scavengers (e.g., silica-based thiourea or thiol resins) or performing a crystallization step. |
| Catalyst Precipitation | The choice of solvent can influence the solubility of the palladium species at the end of the reaction. A solvent system that keeps the catalyst in solution during workup may facilitate its removal. |
Experimental Protocols
General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling
-
To a series of reaction vials, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
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In separate stock solutions, prepare the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the reaction solvent (e.g., 1,4-dioxane/water, 4:1).
-
Add varying amounts of the catalyst and ligand stock solutions to each reaction vial to achieve different catalyst loadings (e.g., 0.5, 1, 2, and 5 mol%).
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Seal the vials, degas with nitrogen or argon, and heat to the desired temperature (e.g., 90 °C).
-
Monitor the reactions by a suitable analytical technique (e.g., LC-MS or GC-MS) at regular intervals (e.g., 1, 4, and 24 hours) to determine the conversion and identify any side products.
-
Upon completion, quench the reactions, perform a standard workup, and purify the products to determine the isolated yield for each catalyst loading.
Visualizations
References
Technical Support Center: 4-Iodo-3-methoxyisothiazole Reactivity and Solvent Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-iodo-3-methoxyisothiazole. The following information is designed to address specific issues that may be encountered during experiments, with a focus on the critical role of solvent effects in various cross-coupling reactions.
General Troubleshooting Guide for Cross-Coupling Reactions
Question: My cross-coupling reaction with this compound is not working (low or no yield). What are the first troubleshooting steps related to the solvent?
Answer:
When a cross-coupling reaction (e.g., Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig) involving this compound fails or gives low yields, the solvent is a critical parameter to investigate. Here’s a step-by-step guide to troubleshooting solvent-related issues:
-
Check for Solvent Purity and Anhydrous Conditions: Many cross-coupling reactions are sensitive to water and oxygen. Ensure your solvent is of an appropriate grade and properly dried. Degassing the solvent before use is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Re-evaluate Your Solvent Choice: The choice of solvent can dramatically influence reaction rates and yields.[1][2][3] The ideal solvent should:
-
Dissolve all reactants, catalysts, and bases.
-
Be compatible with the reaction temperature.
-
Facilitate the key steps of the catalytic cycle.
-
-
Consider Solvent Polarity: The polarity of the solvent can affect the stability of intermediates and transition states in the catalytic cycle.[1][3] For instance, polar aprotic solvents like DMF or MeCN can sometimes alter the selectivity in Suzuki-Miyaura couplings.[3]
-
Look for Potential Inhibitory Effects: Some solvents can coordinate to the palladium center and inhibit catalysis. For example, chlorinated solvents and strongly coordinating solvents like pyridine or acetonitrile can sometimes be detrimental to Buchwald-Hartwig aminations.[4]
The following workflow can guide your solvent screening process:
Caption: A general workflow for troubleshooting and optimizing solvent conditions in cross-coupling reactions.
Frequently Asked Questions (FAQs) by Reaction Type
Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but the yield is low in THF. What other solvents should I consider?
Answer: While THF is a common solvent for Suzuki-Miyaura couplings, its effectiveness can be substrate-dependent.[3] If you are experiencing low yields, consider screening a variety of solvents with different properties. A good starting point would be to test polar aprotic solvents like DMF, dioxane, or DME, as well as alcoholic solvents or aqueous mixtures.[3][5] The choice of base should also be re-evaluated in conjunction with the solvent, as their compatibility is crucial for the reaction's success.[6]
| Solvent System | Typical Base | General Considerations |
| Toluene/Water | K₂CO₃, K₃PO₄ | Biphasic system, often requires a phase-transfer catalyst like TBAB.[7] |
| Dioxane/Water | K₂CO₃, Cs₂CO₃ | Common for a wide range of substrates. |
| DME/Water | Na₂CO₃, K₂CO₃ | DME can chelate the palladium catalyst. |
| Ethanol/Water | NaOH, Na₂CO₃ | A greener solvent choice, can be effective at milder temperatures.[5] |
| DMF | CsF, K₂CO₃ | Highly polar, can increase reaction rates but may also lead to side reactions. |
Question: Can the solvent affect the selectivity of my Suzuki-Miyaura reaction if my coupling partner has multiple reactive sites?
Answer: Yes, the solvent can play a significant role in the selectivity of Suzuki-Miyaura couplings, particularly with substrates bearing multiple leaving groups (e.g., a chloroaryl triflate).[3] Polar solvents can stabilize certain transition states, leading to a switch in selectivity.[3] For instance, in some systems, nonpolar solvents like THF favor reaction at one site, while polar solvents like MeCN or DMF favor another.[3] While this compound has a primary reactive site at the iodine, if your boronic acid partner has sensitive functional groups, the solvent choice could influence the outcome.
Sonogashira Coupling
Question: My Sonogashira coupling of this compound with a terminal alkyne is sluggish. Can the solvent be the issue?
Answer: Absolutely. The solvent in a Sonogashira coupling must effectively dissolve a diverse range of species, including the aryl halide, the alkyne, the palladium catalyst, the copper co-catalyst, and the base.[1] If any of these components have poor solubility, the reaction rate will be significantly hampered. Common solvents include polar aprotic solvents like DMF and MeCN, as well as amines like triethylamine, which can also act as the base.[8][9] In some cases, a co-solvent may be necessary to ensure all components remain in solution.
| Solvent | Typical Base | Key Considerations |
| DMF | Et₃N, DIPEA | Good solvating power for a wide range of substrates. |
| Acetonitrile (MeCN) | Et₃N, Piperidine | Can be effective, but may inhibit the catalyst in some cases.[8] |
| THF | Et₃N, Cs₂CO₃ | A less polar option, may require a co-solvent. |
| Toluene | Et₃N, K₂CO₃ | Often used in copper-free Sonogashira reactions.[1] |
| Water | Pyrrolidine | Possible for greener protocols, often with specific ligands and additives.[10] |
Question: I am observing a significant amount of alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can the solvent choice help minimize this?
Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, and it is often promoted by the copper co-catalyst. While ligand and base choice are primary factors, the solvent can play a role. Running the reaction in a solvent that minimizes the concentration of the copper acetylide intermediate in solution, or switching to a copper-free protocol, can be beneficial. Copper-free Sonogashira reactions are often performed in solvents like toluene or N-methylpyrrolidinone (NMP).[1][10]
Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is not proceeding. I am using dioxane as the solvent. What could be the problem?
Answer: While dioxane is a common solvent for Buchwald-Hartwig aminations, it is not universally optimal.[11] The choice of solvent is highly dependent on the specific combination of the aryl halide, amine, ligand, and base.[4] If your reaction is not working in dioxane, consider screening other solvents such as toluene, THF, or CPME.[4] The solubility of the base is a critical factor; for example, cesium carbonate has good solubility in many organic solvents and is often a good choice.[4]
| Solvent | Typical Base | Important Notes |
| Toluene | NaOtBu, LHMDS | A common nonpolar choice, suitable for a wide range of temperatures.[11] |
| Dioxane | NaOtBu, K₃PO₄ | Widely used, but should be used with caution due to its potential to form peroxides.[12][13] |
| THF | NaOtBu, Cs₂CO₃ | Lower boiling point, suitable for reactions at moderate temperatures. |
| t-Amyl alcohol | K₂CO₃, K₃PO₄ | A polar protic solvent that can be effective in certain cases. |
| CPME | NaOtBu | A greener alternative to THF and dioxane. |
Question: My substrate is sensitive to strong bases like NaOtBu. Can a change in solvent allow for the use of a weaker base in a Buchwald-Hartwig amination?
Answer: Yes, the interplay between the solvent and the base is crucial.[4] Using a more polar solvent can sometimes allow for the use of a weaker base, such as K₃PO₄ or Cs₂CO₃, by promoting the solubility and activity of the base.[4] This can be particularly important when working with base-sensitive functional groups. Additionally, the choice of palladium pre-catalyst generation can influence the required base strength, with some newer generation pre-catalysts being active with weaker bases at room temperature.[4]
The following decision tree can help in troubleshooting Buchwald-Hartwig aminations:
Caption: A decision tree for troubleshooting common issues in Buchwald-Hartwig amination reactions.
Detailed Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. Researchers should adapt these protocols based on the specific reactivity of their substrates and findings from optimization studies.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).
-
Solvent Addition: Add the chosen degassed solvent or solvent mixture (e.g., dioxane/water 4:1) to the vessel.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF or triethylamine). Add the terminal alkyne (1.1-1.5 equiv.) and the amine base (if not used as the solvent, e.g., DIPEA, 2-3 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat as required under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Dilute the filtrate with an organic solvent and wash with aqueous ammonium chloride, water, and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., G3-XPhos, 1-5 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry reaction vessel.
-
Reagent and Solvent Addition: Add the degassed solvent (e.g., toluene). Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with water or saturated aqueous ammonium chloride. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
The following diagram illustrates the central role of the solvent in the catalytic cycle of a generic cross-coupling reaction:
Caption: The influence of the solvent on the key steps of a generic cross-coupling catalytic cycle.
References
- 1. books.lucp.net [books.lucp.net]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. aidic.it [aidic.it]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Two solvents (Dioxane, DMAc), Strong Base (NaOt-Bu) Step-by-Step Guide for Buchwald-Hartwig Amination Reaction Screening Kit [sigmaaldrich.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
Comparative Purity Analysis of 4-Iodo-3-methoxyisothiazole: A Guide to HPLC Method Validation
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates like 4-Iodo-3-methoxyisothiazole is a critical step in the development pipeline. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity validation of this compound, complete with detailed experimental protocols and supporting data.
Method Comparison: Isocratic vs. Gradient Elution
The primary distinction between the two methods presented lies in the mobile phase delivery. Method A employs an isocratic elution, where the mobile phase composition remains constant throughout the analysis. This approach is often favored for its simplicity and robustness in routine quality control. In contrast, Method B utilizes a gradient elution, where the mobile phase composition is altered during the run. This technique is particularly advantageous for analyzing samples that may contain impurities with a wide range of polarities, offering improved peak resolution and faster analysis times.
| Parameter | Method A: Isocratic RP-HPLC | Method B: Gradient RP-HPLC |
| Principle | Constant mobile phase composition | Varied mobile phase composition |
| Primary Use | Routine QC, known impurity profile | Purity profiling, unknown impurities |
| Run Time | Potentially longer | Generally shorter |
| Resolution | Good for target analyte | Excellent for complex mixtures |
| Method Development | Simpler | More complex |
| System Robustness | High | Moderate |
Experimental Protocols
A comprehensive validation of an analytical method is paramount to ensure its reliability. The following protocols are based on established practices for the analysis of isothiazole derivatives and adhere to International Council for Harmonisation (ICH) guidelines.[1][2][3]
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for isothiazole analysis.[1][4]
-
Mobile Phase:
-
Method A (Isocratic): A premixed and degassed solution of 60:40 (v/v) acetonitrile and 20 mM ammonium formate buffer (pH 4.0).
-
Method B (Gradient):
-
Solvent A: 20 mM ammonium formate buffer (pH 4.0)
-
Solvent B: Acetonitrile
-
-
-
Sample Preparation: A stock solution of this compound is prepared by dissolving the compound in the mobile phase or a suitable solvent like acetonitrile to a concentration of 1 mg/mL. Working standards are prepared by diluting the stock solution.
Chromatographic Conditions
| Parameter | Method A: Isocratic RP-HPLC | Method B: Gradient RP-HPLC |
| Mobile Phase | Acetonitrile:Buffer (60:40) | Gradient of Solvent A and B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Injection Volume | 10 µL | 10 µL |
| Detection Wavelength | 275 nm (based on UV absorbance of similar compounds)[4] | 275 nm (or PDA scan) |
| Run Time | 15 minutes | 20 minutes |
Gradient Program for Method B:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 90 | 10 |
| 15 | 10 | 90 |
| 17 | 10 | 90 |
| 18 | 90 | 10 |
| 20 | 90 | 10 |
Method Validation Summary
Both methods should be validated according to ICH guidelines to demonstrate their suitability for the intended purpose.[1][2][3] The following table summarizes the key validation parameters and their expected outcomes.
| Validation Parameter | Method A: Isocratic | Method B: Gradient | Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.999 | R² ≥ 0.999 |
| Accuracy (% Recovery) | 98-102% | 98-102% | 98-102% |
| Precision (% RSD) | < 2.0% | < 2.0% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | To be determined | To be determined | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | To be determined | To be determined | Signal-to-Noise ratio of 10:1 |
| Robustness | To be demonstrated | To be demonstrated | No significant change in results with minor variations in method parameters |
| Specificity/Forced Degradation | To be demonstrated | To be demonstrated | Peak purity of the main peak in the presence of degradation products |
Forced degradation studies involve exposing the this compound sample to various stress conditions such as acid, base, oxidation, heat, and light to demonstrate the stability-indicating nature of the analytical method.[1][3]
Alternative Analytical Techniques
While HPLC is the predominant technique, other methods can be considered for purity analysis. Sequential Injection Chromatography (SIC) has been explored as a faster and more reagent-efficient alternative to HPLC, showing comparable results in terms of resolution and precision for some applications.[5] For volatile and thermally stable halogenated compounds, Gas Chromatography (GC) could also be a viable, though less common, alternative.[6]
Visualizing the Workflow
The following diagrams illustrate the logical flow of the HPLC validation process.
Caption: Workflow for HPLC Purity Validation of this compound.
Caption: Logical Flow of a Forced Degradation Study.
References
Characterization of 4-Iodo-3-methoxyisothiazole by NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 4-iodo-3-methoxyisothiazole. Due to the absence of published experimental NMR data for this specific compound, this guide presents predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the known experimental data for the parent compound, isothiazole, and established substituent effects in heterocyclic systems. For comparative purposes, the experimental data for isothiazole is presented alongside the predicted data for its substituted derivative.
Predicted and Comparative NMR Data
The following table summarizes the experimental ¹H and ¹³C NMR data for isothiazole and the predicted data for this compound. The predictions are derived by considering the electronic effects of the iodo and methoxy substituents on the isothiazole ring. The methoxy group at the C3 position is expected to exert a significant shielding effect, while the iodo group at the C4 position will have a more complex influence, including deshielding and heavy-atom effects.
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Isothiazole (Experimental)[1] | H3 | 8.72 | C3 |
| H4 | 7.26 | C4 | |
| H5 | 8.54 | C5 | |
| This compound (Predicted) | H5 | ~8.4 | C3 |
| OCH₃ | ~4.0 | C4 | |
| C5 | |||
| OCH₃ |
Note: Predicted values are estimates and may vary from experimental results.
Experimental Protocol for NMR Spectroscopy
The following is a general protocol for the characterization of a small molecule like this compound by NMR spectroscopy.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent to calibrate the chemical shift scale to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
The ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H.
-
For ¹H NMR:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
For ¹³C NMR:
-
Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each carbon.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-200 ppm).
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Determine the chemical shifts (δ) of the signals in both ¹H and ¹³C spectra by referencing to the TMS signal.
-
Analyze the coupling patterns (e.g., singlets, doublets, triplets) in the ¹H NMR spectrum to deduce the connectivity of the protons.
Workflow for NMR Characterization of a Novel Compound
The following diagram illustrates the general workflow for the characterization of a new chemical entity, such as this compound, using NMR spectroscopy.
References
Reactivity Showdown: 4-Iodo-3-methoxyisothiazole vs. 4-Bromo-3-methoxyisothiazole in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. For researchers engaged in the synthesis of novel isothiazole-based compounds, understanding the relative reactivity of halogenated precursors is paramount for efficient reaction design and optimization. This guide provides a detailed comparison of the reactivity of 4-iodo-3-methoxyisothiazole and 4-bromo-3-methoxyisothiazole in three key cross-coupling reactions: Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination.
While direct comparative experimental data for these specific substrates is not extensively available in published literature, this guide leverages established principles of organic chemistry regarding the reactivity of aryl halides and data from analogous heterocyclic systems to provide a robust predictive comparison.
Executive Summary of Reactivity Comparison
Based on the well-established trend in the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, this compound is expected to be significantly more reactive than its bromo- counterpart. This reactivity trend generally follows the order of bond dissociation energies (C-I < C-Br), making the carbon-iodine bond more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step in the catalytic cycle.
| Reaction Type | This compound | 4-Bromo-3-methoxyisothiazole | General Reactivity Trend |
| Suzuki-Miyaura Coupling | Higher yield, milder conditions (e.g., lower temperature, shorter reaction time) | Lower yield, requires more forcing conditions (e.g., higher temperature, longer reaction time) | I > Br[1][2][3] |
| Stille Coupling | Higher yield, faster reaction | Lower yield, slower reaction | I > Br[4][5] |
| Buchwald-Hartwig Amination | Higher yield, broader substrate scope under mild conditions | Lower yield, may require more specialized ligands or higher temperatures | I > Br[6][7] |
Theoretical Framework: The Catalytic Cycle
The enhanced reactivity of the iodo-substituted isothiazole can be understood by examining the general catalytic cycle for palladium-catalyzed cross-coupling reactions. The initial and often rate-limiting step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond of the isothiazole. The weaker carbon-iodine bond in this compound leads to a lower activation energy for this step compared to the stronger carbon-bromine bond in 4-bromo-3-methoxyisothiazole.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, adaptable for the isothiazole substrates. It is anticipated that reactions with this compound will proceed more efficiently under these conditions than those with 4-bromo-3-methoxyisothiazole.
Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the coupling of aryl halides with boronic acids.
-
Reaction Setup: To an oven-dried flask is added 4-halo-3-methoxyisothiazole (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ (2.0 equiv).
-
Solvent: A degassed mixture of a suitable organic solvent (e.g., dioxane, toluene, or DMF) and water (typically 4:1 to 10:1).
-
Reaction Conditions: The mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 110°C. Reaction progress is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Stille Coupling
This protocol is based on general procedures for the Stille coupling of heteroaryl halides.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, 4-halo-3-methoxyisothiazole (1.0 equiv), the organostannane reagent (1.1 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) are dissolved in an anhydrous, degassed solvent like toluene or DMF.
-
Additives: In some cases, a copper(I) salt (e.g., CuI) can be added as a co-catalyst to accelerate the reaction.
-
Reaction Conditions: The reaction mixture is heated, typically between 80°C and 120°C, until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: The reaction mixture is cooled, and if necessary, filtered to remove any solids. The filtrate is then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography. Due to the toxicity of tin byproducts, additional purification steps may be required.
Buchwald-Hartwig Amination
This protocol is a general method for the palladium-catalyzed amination of aryl halides.
-
Reaction Setup: A reaction vessel is charged with 4-halo-3-methoxyisothiazole (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, RuPhos, 0.05 equiv), and a strong base (e.g., NaOtBu, K₃PO₄, 1.4 equiv).
-
Solvent: Anhydrous, degassed toluene or dioxane is typically used as the solvent.
-
Reaction Conditions: The mixture is heated under an inert atmosphere at temperatures ranging from 80°C to 110°C. The reaction is monitored for completion by an appropriate chromatographic method.
-
Work-up: After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic phase is dried over a drying agent, filtered, and the solvent is removed in vacuo. The residue is purified by flash chromatography.
Logical Workflow for Reactivity Comparison
For researchers aiming to directly compare the reactivity of these two substrates, the following experimental workflow is recommended.
Caption: A logical workflow for the experimental comparison of reactivity.
Conclusion
In the absence of direct, side-by-side experimental comparisons in the literature, the established principles of palladium-catalyzed cross-coupling reactions provide a strong basis for predicting the relative reactivity of this compound and 4-bromo-3-methoxyisothiazole. The iodo-substituted compound is expected to be the more reactive substrate, likely affording higher yields under milder reaction conditions in Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. This heightened reactivity is primarily attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, facilitating the initial oxidative addition step of the catalytic cycle. For synthetic chemists and drug development professionals, utilizing this compound may offer a more efficient and versatile route for the synthesis of complex isothiazole derivatives. However, the choice of substrate may also be influenced by factors such as cost, availability, and the specific requirements of the synthetic route. Direct experimental validation using the protocols and workflow outlined in this guide is recommended to confirm these predictions for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
The Role of 4-Iodo-3-methoxyisothiazole in Iodination: A Comparative Analysis of Common Iodinating Reagents
A comprehensive review of scientific literature reveals no evidence of 4-iodo-3-methoxyisothiazole being utilized as an iodinating reagent. This compound is more likely a synthetic intermediate, itself prepared using established iodination methods. Researchers and professionals in drug development seeking effective iodinating agents should therefore consider well-established alternatives. This guide provides an objective comparison of the performance of common iodinating reagents, supported by experimental data, to aid in the selection of the most suitable reagent for a given synthetic challenge.
A Comparative Overview of Common Iodinating Reagents
The introduction of iodine into a molecule is a critical transformation in organic synthesis, particularly in the development of pharmaceuticals and other functional materials. The choice of iodinating reagent is dictated by factors such as the substrate's reactivity, desired regioselectivity, and reaction conditions. Here, we compare four widely used iodinating reagents: Molecular Iodine (I₂), N-Iodosuccinimide (NIS), Iodine Monochloride (ICl), and 1,3-Diiodo-5,5-dimethylhydantoin (DIH).
Data Presentation: Quantitative Comparison of Iodinating Reagents
| Reagent | Molecular Weight ( g/mol ) | Active Iodine Content (%) | Physical Form | Key Advantages | Key Disadvantages |
| **Molecular Iodine (I₂) ** | 253.81 | 100 | Crystalline Solid | Low cost, readily available | Low reactivity, often requires an activator/oxidant, reversible reactions |
| N-Iodosuccinimide (NIS) | 224.99 | 56.4 | Crystalline Solid | More reactive than I₂, easy to handle, mild reaction conditions | Higher cost than I₂, lower iodine economy |
| Iodine Monochloride (ICl) | 162.36 | 78.2 | Red-brown liquid/solid | Highly reactive, versatile for both iodination and chlorination, good regioselectivity | Corrosive, moisture sensitive, can lead to chlorinated byproducts |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | 379.94 | 66.8 | Crystalline Solid | High reactivity and selectivity, often superior to I₂ and NIS, byproduct is water-soluble | Higher cost, can be less stable than NIS |
Performance Data: Iodination of Anisole
To illustrate the relative reactivity of these reagents, the iodination of anisole is a common benchmark reaction. The following table summarizes typical results under optimized conditions for each reagent.
| Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| I₂ | I₂, H₂O₂, H₂SO₄, MeOH, rt, 2h | 4-Iodoanisole | 92 | [1] |
| NIS | NIS, TFA (cat.), CH₂Cl₂, rt, 10 min | 4-Iodoanisole | 98 | [1][2] |
| ICl | ICl, CH₂Cl₂, 0 °C to rt, 1h | 4-Iodoanisole | 95 | |
| DIH | DIH, H₂SO₄, EtOH, rt, 5 min | 4-Iodoanisole | 97 |
Experimental Protocols
Detailed methodologies for the iodination of anisole with the compared reagents are provided below. These protocols are representative examples and may require optimization for different substrates.
Protocol 1: Iodination of Anisole using Molecular Iodine (I₂) and Hydrogen Peroxide
Materials:
-
Anisole (1.08 g, 10 mmol)
-
Iodine (1.27 g, 5 mmol)
-
30% Hydrogen Peroxide (2.26 g, 20 mmol)
-
Concentrated Sulfuric Acid (0.5 mL)
-
Methanol (20 mL)
Procedure:
-
To a solution of anisole and iodine in methanol, slowly add the hydrogen peroxide.
-
Add the sulfuric acid dropwise while stirring at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Protocol 2: Iodination of Anisole using N-Iodosuccinimide (NIS)
Materials:
-
Anisole (1.08 g, 10 mmol)
-
N-Iodosuccinimide (2.25 g, 10 mmol)
-
Trifluoroacetic acid (TFA) (0.077 mL, 1 mmol)
-
Dichloromethane (50 mL)
Procedure:
-
Dissolve anisole and N-iodosuccinimide in dichloromethane.
-
Add trifluoroacetic acid to the solution at room temperature.
-
Stir the mixture for 10 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Protocol 3: Iodination of Anisole using Iodine Monochloride (ICl)
Materials:
-
Anisole (1.08 g, 10 mmol)
-
Iodine Monochloride (1.62 g, 10 mmol)
-
Dichloromethane (50 mL)
Procedure:
-
Dissolve anisole in dichloromethane and cool the solution to 0 °C.
-
Slowly add a solution of iodine monochloride in dichloromethane to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Iodination of Anisole using 1,3-Diiodo-5,5-dimethylhydantoin (DIH)
Materials:
-
Anisole (1.08 g, 10 mmol)
-
1,3-Diiodo-5,5-dimethylhydantoin (1.9 g, 5 mmol)
-
Concentrated Sulfuric Acid (2 mL)
-
Ethanol (15 mL)
Procedure:
-
To a solution of anisole in ethanol, add concentrated sulfuric acid while cooling and stirring.
-
Add 1,3-diiodo-5,5-dimethylhydantoin in three portions over 2-3 minutes.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with a 3% aqueous solution of sodium sulfite.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the product from an appropriate solvent.
Mandatory Visualizations
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanism for electrophilic aromatic iodination.
Caption: A typical experimental workflow for an iodination reaction.
Conclusion
While this compound does not appear to be a viable iodinating reagent based on current scientific literature, researchers have a robust toolkit of alternative reagents at their disposal. Molecular iodine offers a cost-effective option for activated substrates, often requiring an activating agent. N-Iodosuccinimide provides a milder and more reactive alternative, suitable for a broader range of substrates. Iodine monochloride is a highly reactive and versatile reagent, though its handling requires care. Finally, 1,3-diiodo-5,5-dimethylhydantoin often demonstrates the highest reactivity and selectivity, making it an excellent choice for challenging iodinations. The selection of the optimal reagent will depend on a careful consideration of the specific synthetic problem, including substrate reactivity, desired selectivity, and reaction scale.
References
Quantitative Analysis of 4-Iodo-3-methoxyisothiazole: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development requiring precise and accurate quantification of 4-Iodo-3-methoxyisothiazole, a critical intermediate or potential impurity in pharmaceutical synthesis, selecting the appropriate analytical methodology is paramount. This guide provides a comparative overview of the most suitable analytical techniques, primarily focusing on High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), to facilitate an informed decision-making process.
Comparative Analysis of Quantification Methods
The following table summarizes the key performance characteristics of HPLC-MS and GC-MS for the analysis of small, halogenated heterocyclic molecules like this compound.
| Parameter | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Applicability | Well-suited for polar, non-volatile, and thermally labile compounds. Derivatization is generally not required. | Ideal for volatile and thermally stable compounds. Derivatization may be necessary for polar analytes to increase volatility. |
| Anticipated Limit of Detection (LOD) | Low (ng/mL to pg/mL range). | Low to very low (pg/mL to fg/mL range), especially with an Electron Capture Detector (ECD) for halogenated compounds. |
| Anticipated Limit of Quantification (LOQ) | Low (ng/mL to pg/mL range). | Low (pg/mL range). |
| Linearity | Typically excellent over a wide concentration range. | Generally good, though detector saturation can be a concern at high concentrations. |
| Accuracy & Precision | High accuracy and precision are achievable with appropriate internal standards. | High accuracy and precision are standard with proper calibration and internal standards. |
| Sample Throughput | Moderate; typical run times are in the range of 5-30 minutes. | Moderate to high; run times can be shorter than HPLC, especially with modern fast GC techniques. |
| Matrix Effects | Can be significant (ion suppression or enhancement), often requiring careful sample preparation or the use of matrix-matched calibrants. | Generally less susceptible to matrix effects than ESI-MS in HPLC, but complex matrices can still interfere. |
Experimental Protocols
Below are detailed, generalized methodologies for the quantification of this compound using HPLC-MS and GC-MS. These protocols are intended as a starting point and will require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol
This method is adapted from established procedures for the analysis of other isothiazolinone derivatives and iodinated organic compounds.[1][2]
1. Sample Preparation (Ultrasonic Assisted Extraction)
-
Accurately weigh 1 gram of the homogenized sample into a 15 mL polypropylene centrifuge tube.
-
Add 5 mL of a suitable organic solvent (e.g., acetonitrile or methanol).
-
Spike with an appropriate internal standard (e.g., a deuterated analog if available).
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 15 minutes in an ultrasonic bath.
-
Centrifuge the sample at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-MS Instrumentation and Conditions
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for re-equilibration. A starting point could be: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for a triple quadrupole MS, using specific precursor and product ion transitions for this compound and the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on general methods for the analysis of halogenated organic compounds.[3][4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Accurately measure 5 mL of a liquid sample or a dissolved solid sample into a separatory funnel.
-
Add 5 mL of a suitable extraction solvent (e.g., hexane or dichloromethane).
-
Spike with an appropriate internal standard.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction twice more with fresh solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial.
2. GC-MS Instrumentation and Conditions
-
GC System: A standard gas chromatograph.
-
Column: A low-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Detection Mode: Selected Ion Monitoring (SIM) for a single quadrupole MS, focusing on characteristic ions of this compound and the internal standard.
Workflow and Pathway Visualization
The following diagrams illustrate the general experimental workflow for the quantification of this compound and a conceptual signaling pathway where such a molecule might be investigated for its biological activity.
Caption: General experimental workflow for the quantification of this compound.
Caption: Conceptual signaling pathway illustrating the potential inhibitory action of this compound.
References
Structural Confirmation of 4-Iodo-3-methoxyisothiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the structural confirmation of 4-iodo-3-methoxyisothiazole derivatives. Due to a lack of specific experimental data for this compound in published literature, this document leverages data from structurally related compounds to predict and outline the necessary analytical methodologies for its characterization. The guide focuses on standard spectroscopic and crystallographic techniques crucial for the unambiguous structural elucidation of novel heterocyclic compounds.
Comparative Analysis of Spectroscopic Data
The structural confirmation of a novel compound like this compound would rely on a combination of techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and potentially single-crystal X-ray diffraction. Below, we present predicted and comparative data based on known isothiazole and iodo-heterocycle derivatives.
Predicted ¹H and ¹³C NMR Spectroscopic Data
The chemical shifts for this compound can be estimated by considering the substituent effects on the isothiazole ring. The methoxy group at position 3 is expected to be an electron-donating group, influencing the chemical shift of the ring proton and carbons. The iodine at position 4 will have a significant anisotropic effect.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes |
| ¹H (H-5) | ~8.0 - 8.5 | s | - | The proton at position 5 is expected to be a singlet and shifted downfield due to the electronegativity of the adjacent sulfur and nitrogen atoms. |
| ¹H (-OCH₃) | ~3.9 - 4.2 | s | - | Typical range for a methoxy group attached to an aromatic ring. |
| ¹³C (C-3) | ~160 - 165 | s | - | Carbon bearing the methoxy group, shifted downfield. |
| ¹³C (C-4) | ~90 - 100 | s | - | Carbon bearing the iodine atom, significantly shielded by the heavy atom effect. |
| ¹³C (C-5) | ~145 - 150 | d | ¹J(C,H) ≈ 185-195 | The chemical shift is influenced by the adjacent heteroatoms. |
| ¹³C (-OCH₃) | ~55 - 60 | q | ¹J(C,H) ≈ 145-150 | Typical range for a methoxy carbon. |
Note: These are estimated values. Actual experimental values may vary.
Mass Spectrometry Fragmentation
Electron impact mass spectrometry (EI-MS) of isothiazole derivatives often shows characteristic fragmentation patterns, including the cleavage of the isothiazole ring.[1] For a this compound, the presence of iodine (a monoisotopic element with a mass of 127) would lead to a very distinct molecular ion peak.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Expected) | Relative Intensity | Fragmentation Pathway |
| [M]⁺ | 241 | High | Molecular ion (C₄H₄INOS) |
| [M-CH₃]⁺ | 226 | Moderate | Loss of a methyl radical from the methoxy group. |
| [M-OCH₃]⁺ | 210 | Moderate | Loss of a methoxy radical. |
| [M-I]⁺ | 114 | Moderate to High | Loss of an iodine radical. |
| [C₃H₂NS]⁺ | 84 | Moderate | Fragment corresponding to the isothiazole ring after loss of iodine and methoxy substituents. |
Experimental Protocols
Detailed and rigorous experimental protocols are essential for the reliable structural confirmation of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition :
-
Record ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Record ¹³C NMR spectra using a proton-decoupled pulse sequence.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons.[2]
-
-
Data Analysis : Integrate proton signals to determine relative ratios. Analyze coupling constants to infer spatial relationships. Use 2D NMR data to confirm the assignment of all proton and carbon signals.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization : Use a suitable ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to confirm the molecular weight with minimal fragmentation.
-
Data Acquisition : Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions. High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and elemental composition. The presence of a single, heavy isotope of iodine simplifies the isotopic pattern of the molecular ion.[3][4][5]
Single-Crystal X-ray Diffraction
If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural proof.
-
Crystal Growth : Grow single crystals by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.
-
Data Collection : Mount a suitable crystal on a goniometer. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).[6]
-
Structure Solution and Refinement : Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.[6]
Visualizations
Experimental Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of a novel synthetic compound like this compound.
Caption: Workflow for Synthesis and Structural Elucidation.
Signaling Pathway of Analysis
This diagram illustrates the logical flow of information from different analytical techniques to the final structural confirmation.
Caption: Analytical Inputs for Structural Confirmation.
References
- 1. High-resolution mass spectrometry. Part IV. Behaviour of isothiazoles under electron impact - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. mdpi.com [mdpi.com]
Comparative Study of 4-Iodo-3-methoxyisothiazole Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the landscape of heterocyclic compounds presents a fertile ground for the discovery of novel therapeutic agents. Among these, isothiazole derivatives have garnered significant attention due to their diverse biological activities. This guide provides a comparative analysis of 4-iodo-3-methoxyisothiazole and its analogs, focusing on their synthesis, biological performance, and underlying mechanisms of action. The information presented herein is intended to facilitate further research and development in this promising area of medicinal chemistry.
While specific comparative studies on this compound analogs are limited in publicly available literature, this guide synthesizes data from research on structurally related isothiazole and thiazole compounds to provide a foundational understanding. The performance of these analogs is evaluated based on their potential anticancer and anti-inflammatory activities, common endpoints for this class of molecules.
Performance Comparison of Isothiazole Analogs
The biological activity of isothiazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. The following table summarizes the performance of representative isothiazole and thiazole analogs, highlighting key quantitative data where available. Due to the nascent stage of research on this compound specifically, data from closely related structures is included to infer potential activities and guide future studies.
| Compound Class | Analog Example | Target/Activity | Quantitative Data (e.g., IC50) | Reference |
| Pyrazolo[3,4-d]thiazole Derivatives | Compound 6b | Anticancer (MCF-7 cells) | IC50: 15.57 ± 2.93 µg/mL | [1] |
| Anticancer (HepG2 cells) | IC50: 43.72 ± 1.90 µg/mL | [1] | ||
| VEGFR-2 Inhibition | Significant inhibition (data qualitative) | [1] | ||
| Anti-inflammatory (RAW264.7 cells) | Significant reduction in NO and pro-inflammatory cytokines | [1] | ||
| 1,3,4-Triarylpyrazole Derivatives | Compound 6 | Anticancer (various cell lines) | Not specified | [2] |
| Kinase Inhibition (AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ) | Reduction in activity at 100 µM | [2] | ||
| Isoxazole Derivatives | General | Anticancer | Various, mechanism-dependent | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for key assays used in the evaluation of isothiazole analogs.
Anticancer Activity Assessment (MTT Assay)
The cytotoxic activity of the synthesized derivatives is commonly evaluated against human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Kinase Inhibition Assay
The inhibitory effect of compounds on specific protein kinases can be determined using various assay formats, such as radiometric assays or ADP-Glo™ Kinase Assay.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, its specific substrate, ATP, and a suitable buffer.
-
Compound Incubation: The test compounds at various concentrations are pre-incubated with the kinase to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Reaction Termination and Detection: After a defined incubation period, the reaction is stopped. The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified.
-
In a radiometric assay , radiolabeled ATP (e.g., [γ-³²P]ATP) is used, and the incorporation of the radiolabel into the substrate is measured.
-
In the ADP-Glo™ assay , the amount of ADP produced is measured through a luminescence-based reaction.
-
-
Inhibition Calculation: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are then determined from the dose-response curves.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by this compound analogs is critical for rational drug design. Based on studies of related heterocyclic compounds, these analogs may exert their effects through the inhibition of key protein kinases involved in cell proliferation and survival.
A potential mechanism of action for anticancer activity could involve the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.
Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition by analogs.
The following workflow illustrates a typical process for the synthesis and evaluation of novel isothiazole analogs.
Caption: Workflow for synthesis and evaluation of isothiazole analogs.
References
- 1. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Iodo-3-methoxyisothiazole: An Evaluation of Yields and Methodologies
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of novel heterocyclic compounds is of paramount importance. 4-Iodo-3-methoxyisothiazole serves as a valuable building block in the creation of complex molecular architectures. This guide provides a comparative analysis of two primary synthetic routes to this target molecule, with a focus on reaction yields and detailed experimental protocols to aid in methodological selection.
Yield Comparison of Synthesis Methods
The synthesis of this compound can be effectively achieved through two distinct pathways: the substitution of a chloro-precursor and the methylation of a hydroxy-precursor, followed by iodination. The following table summarizes the typical yields for each step in these methods, based on data from analogous chemical transformations.
| Method | Step 1: Precursor Synthesis | Yield (%) | Step 2: Methoxy Group Introduction | Yield (%) | Step 3: Iodination | Yield (%) | Overall Estimated Yield (%) |
| Method 1 | Synthesis of 3-chloroisothiazole | 70-88 | Nucleophilic substitution with sodium methoxide | 73-90 | Electrophilic iodination | ~90 | 46-71 |
| Method 2 | Synthesis of 3-hydroxyisothiazole | Moderate | O-methylation | Moderate | Electrophilic iodination | ~90 | Lower |
Method 1: Synthesis via 3-Chloroisothiazole Intermediate
This method is a robust and high-yielding approach that begins with the synthesis of a 3-chloroisothiazole precursor, followed by nucleophilic substitution to introduce the methoxy group, and concludes with electrophilic iodination at the 4-position.
Experimental Protocol
Step 1: Synthesis of 3-Chloroisothiazole
The synthesis of 3-chloroisothiazole can be achieved from a corresponding 3-isothiazolinone. In a typical procedure, 1,2-benzisothiazolin-3-one is treated with a chlorinating agent such as bis(trichloromethyl) carbonate in the presence of a catalyst like tetramethylguanidine in a suitable solvent like xylene. The reaction mixture is heated, and upon completion, the product is isolated and purified. Yields for this type of transformation have been reported in the range of 70-88%[1].
Step 2: Synthesis of 3-Methoxyisothiazole
The conversion of 3-chloroisothiazole to 3-methoxyisothiazole is accomplished via a nucleophilic aromatic substitution. The 3-chloroisothiazole is reacted with sodium methoxide in a solvent such as methanol. The reaction of similar 2-chloro-5-nitrothiazole with sodium methoxide has been reported to yield the 2-methoxy product in 90% yield[2]. For related dichloroisothiazoles, substitution of a chlorine atom with a methoxy group has been achieved in 73-78% yields[3].
Step 3: Synthesis of this compound
The final step involves the electrophilic iodination of 3-methoxyisothiazole. A common and effective method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is typically carried out in a solvent like acetonitrile, often with a catalytic amount of an acid such as trifluoroacetic acid to enhance the electrophilicity of the iodine source. These reactions are known to proceed with high regioselectivity and yield, often exceeding 90% for activated aromatic systems[4].
Method 2: Synthesis via 3-Hydroxyisothiazole Intermediate
An alternative route to this compound involves the initial synthesis of a 3-hydroxyisothiazole, which is then methylated and subsequently iodinated. This method may offer advantages depending on the availability of starting materials.
Experimental Protocol
Step 1: Synthesis of 3-Hydroxyisothiazole
The synthesis of 3-hydroxyisothiazoles can be accomplished through various routes. One reported method involves the hydrolysis of 3,5-bis(alkylsulphonyl)isothiazoles with sodium hydroxide to afford the corresponding 3-hydroxyisothiazole derivatives in good yields[5]. Another approach is the oxidation of α-cyanoaryldithioacetate salts with hydrogen peroxide, which provides 4-arylisothiazol-3-ols in moderate yields[6].
Step 2: Synthesis of 3-Methoxyisothiazole
The methylation of the 3-hydroxyisothiazole can be performed using a methylating agent such as diazomethane or dimethyl sulfate. However, a potential challenge in this step is the competing N-methylation, which can lead to a mixture of O-methylated and N-methylated products, thereby reducing the yield of the desired 3-methoxyisothiazole. Careful optimization of reaction conditions is necessary to favor O-methylation.
Step 3: Synthesis of this compound
The final iodination step is identical to that in Method 1, employing an electrophilic iodinating agent like N-iodosuccinimide to introduce the iodine atom at the 4-position of the 3-methoxyisothiazole ring, with expected high yields[4].
Conclusion
Both presented methods offer viable pathways to this compound. Method 1, proceeding through a 3-chloroisothiazole intermediate, is likely to provide a higher overall yield due to the generally efficient and selective nature of the chlorination and subsequent nucleophilic substitution reactions. Method 2, while a valid alternative, may present challenges in the selective O-methylation of the 3-hydroxyisothiazole intermediate, potentially leading to lower yields of the desired 3-methoxyisothiazole. The choice of method will ultimately depend on the availability of starting materials, desired overall yield, and the researcher's familiarity with the specific reaction types. The provided experimental outlines, based on analogous transformations, serve as a strong foundation for the development of a robust and efficient synthesis of this compound.
References
- 1. CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds - Google Patents [patents.google.com]
- 2. sciepub.com [sciepub.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. connectsci.au [connectsci.au]
A Comparative Spectroscopic Analysis of Halogenated Isothiazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic properties of mono-halogenated isothiazoles. The isothiazole ring is a key structural motif in a variety of biologically active compounds, and the introduction of a halogen atom can significantly influence its physicochemical and pharmacological properties. Understanding the spectroscopic signatures of these halogenated derivatives is crucial for their identification, characterization, and further development in medicinal chemistry and materials science.
This document summarizes available experimental and computationally predicted spectroscopic data for a range of mono-halogenated isothiazoles, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Detailed experimental protocols for these techniques are also provided to support researchers in their own investigations.
Spectroscopic Data Comparison
The following tables summarize the available experimental and predicted spectroscopic data for various mono-halogenated isothiazoles. Due to the limited availability of comprehensive experimental data for all isomers, predicted data from computational models are included to provide a more complete comparative landscape. All predicted data is clearly marked.
Note on Predicted Data: Computational predictions are valuable tools but may differ from experimental values. They are included here to provide estimations where experimental data is unavailable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Spectroscopic Data of Halogenated Isothiazoles
| Compound | Position of Halogen | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | Solvent | Data Type |
| 3-Chloroisothiazole | 3 | - | ~7.3-7.5 (d) | ~8.7-8.9 (d) | CDCl₃ | Predicted |
| 4-Chloroisothiazole | 4 | ~8.6-8.8 (s) | - | ~8.5-8.7 (s) | CDCl₃ | Predicted |
| 5-Chloroisothiazole | 5 | ~8.2-8.4 (d) | ~7.1-7.3 (d) | - | CDCl₃ | Predicted |
| 3-Bromoisothiazole | 3 | - | ~7.4-7.6 (d) | ~8.6-8.8 (d) | CDCl₃ | Predicted |
| 4-Bromoisothiazole | 4 | 8.72 (d) | - | 8.54 (d) | CCl₄ | Experimental |
| 5-Bromoisothiazole | 5 | ~8.3-8.5 (d) | ~7.2-7.4 (d) | - | CDCl₃ | Predicted |
| 3-Iodoisothiazole | 3 | - | ~7.6-7.8 (d) | ~8.5-8.7 (d) | CDCl₃ | Predicted |
| 4-Iodoisothiazole | 4 | ~8.8-9.0 (s) | - | ~8.4-8.6 (s) | CDCl₃ | Predicted |
| 5-Iodoisothiazole | 5 | ~8.4-8.6 (d) | ~7.4-7.6 (d) | - | CDCl₃ | Predicted |
| 3-Fluoroisothiazole | 3 | - | ~7.1-7.3 (dd) | ~8.6-8.8 (dd) | CDCl₃ | Predicted |
| 4-Fluoroisothiazole | 4 | ~8.5-8.7 (d) | - | ~8.3-8.5 (d) | CDCl₃ | Predicted |
| 5-Fluoroisothiazole | 5 | ~8.0-8.2 (dd) | ~6.9-7.1 (dd) | - | CDCl₃ | Predicted |
Table 2: ¹³C NMR Spectroscopic Data of Halogenated Isothiazoles
| Compound | Position of Halogen | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | Solvent | Data Type |
| 3-Chloroisothiazole | 3 | ~155-160 | ~120-125 | ~150-155 | CDCl₃ | Predicted |
| 4-Chloroisothiazole | 4 | ~150-155 | ~115-120 | ~145-150 | CDCl₃ | Predicted |
| 5-Chloroisothiazole | 5 | ~150-155 | ~125-130 | ~140-145 | CDCl₃ | Predicted |
| 3-Bromoisothiazole | 3 | ~145-150 | ~125-130 | ~150-155 | CDCl₃ | Predicted |
| 4-Bromoisothiazole | 4 | ~155-160 | ~105-110 | ~150-155 | CDCl₃ | Predicted |
| 5-Bromoisothiazole | 5 | ~155-160 | ~130-135 | ~130-135 | CDCl₃ | Predicted |
| 3-Iodoisothiazole | 3 | ~125-130 | ~130-135 | ~155-160 | CDCl₃ | Predicted |
| 4-Iodoisothiazole | 4 | ~160-165 | ~80-85 | ~155-160 | CDCl₃ | Predicted |
| 5-Iodoisothiazole | 5 | ~160-165 | ~135-140 | ~105-110 | CDCl₃ | Predicted |
| 3-Fluoroisothiazole | 3 | ~160-165 (d) | ~115-120 (d) | ~150-155 (d) | CDCl₃ | Predicted |
| 4-Fluoroisothiazole | 4 | ~150-155 (d) | ~145-150 (d) | ~145-150 (d) | CDCl₃ | Predicted |
| 5-Fluoroisothiazole | 5 | ~150-155 (d) | ~120-125 (d) | ~155-160 (d) | CDCl₃ | Predicted |
(d) indicates a doublet due to C-F coupling.
Infrared (IR) Spectroscopy
Characteristic vibrational frequencies are reported in wavenumbers (cm⁻¹).
Table 3: Key IR Absorption Bands of Halogenated Isothiazoles (Predicted)
| Compound | Position of Halogen | C=N Stretch (cm⁻¹) | Ring Vibration (cm⁻¹) | C-H Bending (cm⁻¹) | C-Halogen Stretch (cm⁻¹) |
| 3-Chloroisothiazole | 3 | ~1520-1550 | ~1400-1450, ~1300-1350 | ~800-850 | ~700-750 |
| 4-Chloroisothiazole | 4 | ~1530-1560 | ~1410-1460, ~1310-1360 | ~810-860 | ~750-800 |
| 5-Chloroisothiazole | 5 | ~1510-1540 | ~1390-1440, ~1290-1340 | ~790-840 | ~680-730 |
| 3-Bromoisothiazole | 3 | ~1515-1545 | ~1395-1445, ~1295-1345 | ~795-845 | ~600-650 |
| 4-Bromoisothiazole | 4 | ~1525-1555 | ~1405-1455, ~1305-1355 | ~805-855 | ~650-700 |
| 5-Bromoisothiazole | 5 | ~1505-1535 | ~1385-1435, ~1285-1335 | ~785-835 | ~580-630 |
| 3-Iodoisothiazole | 3 | ~1510-1540 | ~1390-1440, ~1290-1340 | ~790-840 | ~550-600 |
| 4-Iodoisothiazole | 4 | ~1520-1550 | ~1400-1450, ~1300-1350 | ~800-850 | ~600-650 |
| 5-Iodoisothiazole | 5 | ~1500-1530 | ~1380-1430, ~1280-1330 | ~780-830 | ~530-580 |
| 3-Fluoroisothiazole | 3 | ~1530-1560 | ~1410-1460, ~1310-1360 | ~810-860 | ~1000-1100 |
| 4-Fluoroisothiazole | 4 | ~1540-1570 | ~1420-1470, ~1320-1370 | ~820-870 | ~1050-1150 |
| 5-Fluoroisothiazole | 5 | ~1520-1550 | ~1400-1450, ~1300-1350 | ~800-850 | ~950-1050 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Absorption maxima (λ_max) are reported in nanometers (nm).
Table 4: UV-Vis Absorption Data of Halogenated Isothiazoles (Predicted)
| Compound | Position of Halogen | λ_max (nm) | Solvent |
| 3-Chloroisothiazole | 3 | ~240-250 | Methanol |
| 4-Chloroisothiazole | 4 | ~245-255 | Methanol |
| 5-Chloroisothiazole | 5 | ~250-260 | Methanol |
| 3-Bromoisothiazole | 3 | ~245-255 | Methanol |
| 4-Bromoisothiazole | 4 | ~250-260 | Methanol |
| 5-Bromoisothiazole | 5 | ~255-265 | Methanol |
| 3-Iodoisothiazole | 3 | ~250-260 | Methanol |
| 4-Iodoisothiazole | 4 | ~255-265 | Methanol |
| 5-Iodoisothiazole | 5 | ~260-270 | Methanol |
| 3-Fluoroisothiazole | 3 | ~235-245 | Methanol |
| 4-Fluoroisothiazole | 4 | ~240-250 | Methanol |
| 5-Fluoroisothiazole | 5 | ~245-255 | Methanol |
Mass Spectrometry (MS)
Key fragmentation patterns observed under electron impact (EI) ionization.
Table 5: Characteristic Mass Spectrometry Fragments of Halogenated Isothiazoles
| Compound | Position of Halogen | Molecular Ion (M⁺) | Key Fragments (m/z) and Interpretation |
| Chloro-isothiazoles | 3, 4, or 5 | Present, with M+2 isotope peak (~3:1 ratio) | [M-Cl]⁺, [M-HCN]⁺, [M-CS]⁺, C₃H₂NS⁺ |
| Bromo-isothiazoles | 3, 4, or 5 | Present, with M+2 isotope peak (~1:1 ratio) | [M-Br]⁺, [M-HCN]⁺, [M-CS]⁺, C₃H₂NS⁺ |
| Iodo-isothiazoles | 3, 4, or 5 | Present | [M-I]⁺, [M-HCN]⁺, [M-CS]⁺, C₃H₂NS⁺ |
| Fluoro-isothiazoles | 3, 4, or 5 | Present | [M-F]⁺, [M-HCN]⁺, [M-CS]⁺, C₃H₂NS⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in a molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the halogenated isothiazole in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm for ¹H and ¹³C).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for optimal magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Infrared (IR) Spectroscopy
Objective: To identify functional groups present in a molecule based on their characteristic vibrational frequencies.
Protocol:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or liquid halogenated isothiazole directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
-
-
Sample Preparation (KBr Pellet - for solids):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The final spectrum is automatically ratioed against the background spectrum.
-
-
Data Analysis:
-
Identify and label the characteristic absorption bands corresponding to different functional groups and vibrational modes.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within a molecule and determine its absorption properties in the UV and visible regions.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the halogenated isothiazole in a UV-transparent solvent (e.g., methanol, ethanol, cyclohexane).
-
The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a matching quartz cuvette with the sample solution.
-
Place the blank and sample cuvettes in the respective holders in the spectrophotometer.
-
Scan the absorbance of the sample over the desired wavelength range (typically 200-400 nm for these compounds).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation pattern.
Protocol (Electron Impact - EI):
-
Sample Introduction: Introduce a small amount of the volatile halogenated isothiazole into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet.
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecules.
-
Mass Analysis: Accelerate the resulting positive ions into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions and record their abundance.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide clues about the molecule's structure.
-
Examine the isotopic pattern of the molecular ion and fragment ions to confirm the presence and number of halogen atoms (e.g., the characteristic M+2 peak for chlorine and bromine).
-
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel halogenated isothiazole.
Caption: Workflow for Spectroscopic Characterization.
Assessing the Purity of Synthesized 4-Iodo-3-methoxyisothiazole: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to application. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 4-Iodo-3-methoxyisothiazole, a heterocyclic compound with potential applications in medicinal chemistry. We present detailed experimental protocols and comparative data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
Alternative Compound for Comparison: 4-Bromo-3-methoxyisothiazole
To provide a comparative context, this guide includes data for 4-Bromo-3-methoxyisothiazole. This compound is a close structural analog where the iodine atom is replaced by bromine. This substitution is expected to result in different retention times in chromatography, distinct mass-to-charge ratios in mass spectrometry, and subtle shifts in NMR spectra, making it an excellent candidate for comparative analysis.
Data Presentation: A Comparative Summary
The following table summarizes the expected outcomes from the various analytical techniques used to assess the purity of synthesized this compound and its bromo-analog.
| Analytical Technique | Parameter Measured | Expected Result for this compound (>99% Purity) | Expected Result for 4-Bromo-3-methoxyisothiazole (>99% Purity) | Common Impurities Detected |
| HPLC (UV Detection) | Retention Time (Rt), Peak Area % | Single major peak with Rt ~6.8 min, >99% peak area | Single major peak with Rt ~6.2 min, >99% peak area | Starting materials (e.g., 3-methoxyisothiazole), residual reagents (e.g., N-iodosuccinimide), and reaction byproducts. |
| GC-MS | Retention Time (Rt), Mass Spectrum (m/z) | Single major peak with Rt ~8.5 min, [M]+ at m/z 241 | Single major peak with Rt ~7.9 min, [M]+ at m/z 194/196 (isotopic pattern) | Unreacted starting materials, residual solvents (e.g., acetonitrile, dichloromethane), and halogenated byproducts. |
| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ), Integration | δ ~4.1 (s, 3H, -OCH₃), δ ~8.2 (s, 1H, H-5) | δ ~4.0 (s, 3H, -OCH₃), δ ~8.0 (s, 1H, H-5) | Signals from residual solvents and minor peaks corresponding to impurities. |
| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift (δ) | δ ~58 (-OCH₃), ~90 (C-4), ~150 (C-5), ~160 (C-3) | δ ~57 (-OCH₃), ~110 (C-4), ~148 (C-5), ~158 (C-3) | Additional minor signals indicating the presence of carbon-containing impurities. |
| Elemental Analysis | %C, %H, %N, %S | C: 20.00±0.4%, H: 1.68±0.4%, N: 5.83±0.4%, S: 13.36±0.4% | C: 24.76±0.4%, H: 2.08±0.4%, N: 7.22±0.4%, S: 16.52±0.4% | Deviations from the calculated values indicate the presence of impurities.[1] |
Note: The calculated elemental composition for this compound (C₄H₄INOS) is C: 19.93%, H: 1.67%, N: 5.81%, S: 13.30%. For 4-Bromo-3-methoxyisothiazole (C₄H₄BrNOS) it is C: 24.76%, H: 2.08%, N: 7.22%, S: 16.52%.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to be a starting point for researchers and may require optimization based on the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized compound by separating it from potential impurities and quantifying the relative peak areas.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
Sample dissolved in acetonitrile (~1 mg/mL)
Procedure:
-
Prepare the mobile phase: A mixture of acetonitrile and water. A common starting gradient is 50:50 (v/v). For improved peak shape, 0.1% formic acid can be added to the mobile phase.[2][3]
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25 °C.
-
Set the UV detector to a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Inject 10 µL of the sample solution.
-
Run the analysis for a sufficient time to allow for the elution of all components (e.g., 15 minutes).
-
Analyze the resulting chromatogram to determine the retention time and the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities and confirm the molecular weight of the synthesized compound. GC-MS is particularly useful for detecting residual solvents and byproducts from the synthesis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
Helium (carrier gas)
-
Sample dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of ~1 mg/mL.
Procedure:
-
Set the injector temperature to 250 °C.
-
Set the initial oven temperature to 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Set the carrier gas (Helium) flow rate to 1.0 mL/min.
-
Set the mass spectrometer to scan in the range of 40-400 m/z in electron ionization (EI) mode.
-
Inject 1 µL of the sample solution.
-
Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the major peak to confirm the molecular ion and fragmentation pattern. Search for peaks corresponding to potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the synthesized compound and to detect and identify any proton- or carbon-containing impurities. Quantitative NMR (qNMR) can be used for an absolute purity determination.
Instrumentation:
-
NMR spectrometer (e.g., 500 MHz)
Reagents:
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Internal standard for qNMR (e.g., maleic acid), if required.
Procedure:
-
Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Compare the chemical shifts and coupling constants to the expected values for the target compound.
-
Examine the spectra for any unexpected signals that may indicate the presence of impurities.
Elemental Analysis
Objective: To determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the sample, which provides a fundamental measure of purity.
Instrumentation:
-
CHN/S Elemental Analyzer
Procedure:
-
Accurately weigh approximately 2 mg of the dried sample into a tin capsule.
-
Place the capsule into the autosampler of the elemental analyzer.
-
The instrument combusts the sample at high temperature (typically >900 °C) in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector (usually a thermal conductivity detector).
-
The instrument software calculates the percentage of each element.
-
Compare the experimental percentages to the theoretical values for the pure compound. A deviation of less than ±0.4% is generally considered acceptable for a pure compound.[1]
Visualizations
Experimental Workflow for Purity Assessment
Caption: A flowchart illustrating the typical workflow for assessing the purity of a synthesized compound.
Logical Relationship of Analytical Techniques
Caption: A diagram showing how different analytical techniques provide complementary information for a comprehensive purity assessment.
References
Safety Operating Guide
Proper Disposal of 4-Iodo-3-methoxyisothiazole: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of 4-Iodo-3-methoxyisothiazole in a laboratory setting. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, this chemical should be handled and disposed of as hazardous waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.
The proper disposal of chemical waste is paramount for laboratory safety and environmental protection. For this compound, a halogenated heterocyclic compound, a structured disposal plan is essential. The following information synthesizes general best practices for the disposal of iodo-organic and other halogenated organic compounds.
Immediate Safety and Logistical Information
Before handling this compound for disposal, ensure that all appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. Handle the waste in a well-ventilated area, preferably within a chemical fume hood.
The primary disposal route for halogenated organic compounds is through a licensed hazardous waste disposal facility, which typically employs incineration.[1][2] Under no circumstances should this compound be disposed of down the drain or in regular trash.[3][4]
Summary of Disposal Procedures
| Parameter | Guideline |
| Waste Classification | Hazardous Waste (Halogenated Organic Compound)[2][5] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat. |
| Waste Container | Compatible, leak-proof, and clearly labeled container with a secure cap. Do not fill beyond 90% capacity.[6] |
| Waste Segregation | Store separately from non-halogenated organic waste, acids, bases, and oxidizers.[5][7] |
| Storage Location | Designated and labeled Satellite Accumulation Area (SAA) near the point of waste generation.[7][8] |
| Disposal Method | Collection by a licensed hazardous waste disposal service for incineration.[1][4] |
| Spill Management | In case of a spill, moisten the material or use a HEPA-filter vacuum before placing it in a sealed container for disposal. Do not wash into the sewer.[1] |
Step-by-Step Disposal Protocol
-
Preparation and Labeling:
-
Obtain a compatible waste container from your institution's EHS department.
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name, "this compound," and any other components of the waste stream on the label.
-
-
Waste Collection:
-
Carefully transfer the this compound waste into the designated container.
-
If the waste is a solid, such as contaminated lab supplies (e.g., gloves, absorbent towels), it should be placed in a sealed container and labeled as solid hazardous waste.[6]
-
Ensure the container is securely capped after each addition of waste.[7]
-
-
Storage:
-
Disposal Request:
-
Once the container is full (not exceeding 90% capacity) or when the experiment is complete, arrange for pickup by your institution's EHS or a licensed hazardous waste contractor.[6][8]
-
Do not exceed the storage time limits for hazardous waste as defined by regulations (e.g., up to 90 days at a central accumulation area, or up to one year in an SAA if volume limits are not exceeded).[6][7]
-
-
Record Keeping:
-
Maintain accurate records of the disposed waste, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.[1]
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. disposecleverly.com [disposecleverly.com]
- 2. bucknell.edu [bucknell.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 4-Iodo-3-methoxyisothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 4-Iodo-3-methoxyisothiazole, a compound requiring careful management in a laboratory setting. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this chemical, thereby fostering a secure research environment.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar compounds, namely isothiazole derivatives and organoiodine compounds. Isothiazoles can be corrosive and act as skin sensitizers, while organoiodine compounds may have toxic properties.[1][2] Therefore, a cautious approach is warranted.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. This includes protection for the eyes, face, hands, and body.
Eye and Face Protection:
-
Wear chemical safety goggles that conform to EU EN166 or NIOSH (US) standards.[3][4]
-
In addition to goggles, use a face shield when there is a risk of splashing or when handling larger quantities.[5][6]
Hand Protection:
-
Given the potential for corrosivity and skin sensitization, selecting the right gloves is critical.[7] Nitrile gloves are a common choice for general laboratory use, but for extended contact or with highly hazardous materials, more robust options should be considered.[8][9][10]
-
Double gloving is recommended to provide an extra layer of protection.[7][10]
-
Always inspect gloves for any signs of degradation or punctures before use.[8]
-
Dispose of contaminated gloves immediately in the designated hazardous waste container.[3]
Body Protection:
-
A chemical-resistant lab coat is mandatory. For procedures with a higher risk of splashes or contamination, a Tyvek or similar disposable suit should be worn.[7]
-
Ensure that clothing fully covers the body, and wear closed-toe shoes.[4]
Respiratory Protection:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or volatile liquids.[3]
-
If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with the appropriate cartridge should be used.[11]
Quantitative Data for PPE Selection
The selection of appropriate glove material is critical and should be based on the chemical's breakthrough time and degradation rating. Since specific data for this compound is unavailable, the following table provides a general guide for selecting gloves when working with corrosive and sensitizing chemicals. Always consult the glove manufacturer's specific chemical resistance data.
| Glove Material | Breakthrough Time | Degradation | Suitability for Corrosives & Sensitizers |
| Nitrile | Variable | Good | Good for incidental contact; check manufacturer data for specific chemicals.[8][9] |
| Neoprene | Good to Excellent | Good | Recommended for protection against a broad range of chemicals.[5][12] |
| Butyl Rubber | Excellent | Good | Provides excellent protection against many corrosive materials.[12] |
| Viton® | Excellent | Excellent | Offers superior resistance to many aggressive chemicals. |
| Norfoil™/Silver Shield® | Excellent | Excellent | Recommended for highly toxic materials and those absorbed through the skin.[8] |
Experimental Workflow and Disposal Plan
The following diagram outlines the essential steps for safely handling this compound from preparation to disposal. Adherence to this workflow is critical for minimizing risk.
Caption: Workflow for Safe Handling and Disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: As an organoiodine compound, this chemical is classified as a halogenated organic waste.[13] It must be collected in a designated, properly labeled, and sealed container for halogenated organic waste.[14][15]
-
Do Not Mix: Do not mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[16]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must be disposed of in the solid hazardous waste container.
-
Decontamination: Non-disposable equipment and glassware should be decontaminated using an appropriate solvent and cleaning procedure before being removed from the fume hood. The cleaning solvent should also be disposed of as halogenated organic waste.
-
Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal and consult with your Environmental Health and Safety (EHS) department for any questions.
References
- 1. chempoint.com [chempoint.com]
- 2. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 3. Isothiazole SDS, 288-16-4 Safety Data Sheets - ECHEMI [echemi.com]
- 4. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 7. PPE tips for working with corrosives and skin sensitizers [justinlavallee.pages.cba.mit.edu]
- 8. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 9. southalabama.edu [southalabama.edu]
- 10. Glove Selection · Connecticut College [conncoll.edu]
- 11. fishersci.com [fishersci.com]
- 12. harmonycr.com [harmonycr.com]
- 13. bucknell.edu [bucknell.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
- 16. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
